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  • Product: Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate
  • CAS: 1263061-47-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Potential of Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate

Introduction: The Strategic Value of Substituted Aminopyridines In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic prop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Aminopyridines

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in medicinal chemistry.[1] Among the vast family of pyridine derivatives, aminopyridine carboxylates are of particular interest due to their multifunctional nature, which allows for diverse chemical modifications and tailored biological activities. These compounds serve as versatile building blocks for creating complex molecules with applications ranging from pharmaceuticals to agrochemicals.[2][3][4]

This guide provides a detailed technical overview of a specific, yet underexplored member of this class: Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate . While direct experimental data for this compound is not extensively available in public literature, this document will leverage established principles of organic chemistry and draw upon data from closely related structural analogs to construct a comprehensive profile. By examining its predicted properties, reactivity, and potential applications, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this promising chemical entity.

Molecular Structure:

IUPAC Name: Methyl 6-amino-2,5-dimethylnicotinate

Physicochemical Properties: A Comparative Estimation

To provide a practical reference, the following table summarizes the predicted physicochemical properties of Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate. These values are estimated based on the known properties of structurally similar compounds, such as methyl 6-amino-2-methylpyridine-3-carboxylate and other methylated pyridine derivatives.

PropertyPredicted Value / InformationStructural Analog Data Source
Molecular Formula C9H12N2O2-
Molecular Weight 180.21 g/mol -
Appearance Likely a white to off-white or pale yellow crystalline solidBased on analogs like Methyl 6-aminonicotinate[3] and 2-Aminonicotinic acid methyl ester[4]
Melting Point Estimated range: 140-160 °CMethyl 6-aminonicotinate melts at 154-156 °C[3][5]
Boiling Point > 290 °C (with decomposition)Methyl 6-amino-2-methylpyridine-3-carboxylate has a boiling point of 293.235 °C[6]
Solubility Likely soluble in methanol, ethanol, DMSO, and chlorinated solvents. Low solubility in water.General property of similar organic esters[7]
CAS Number Not assigned or readily available in public databases.-

Synthesis and Reactivity: A Chemist's Perspective

The strategic placement of an amino group, a methyl ester, and two methyl groups on the pyridine ring endows this molecule with a unique reactivity profile.

Proposed Synthetic Pathway

G cluster_reactants Starting Materials cluster_synthesis Synthetic Steps A Ethyl acetoacetate D Step 1: Condensation & Cyclization (Hantzsch-type reaction) A->D B Ammonia B->D C Aldehyde/Ketone Precursor C->D E Step 2: Oxidation to Pyridine Ring D->E Aromatization F Step 3: Functional Group Interconversion (e.g., amination, esterification) E->F Modification Target Methyl 6-amino-2,5-dimethyl- pyridine-3-carboxylate F->Target

Caption: Proposed synthetic workflow for Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate.

Chemical Reactivity

The reactivity of Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate is governed by its three key functional groups: the 6-amino group, the 3-methyl ester, and the substituted pyridine ring.

  • The 6-Amino Group: This primary amine is a nucleophilic center and a powerful activating group for electrophilic aromatic substitution. It is expected to readily undergo:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

    • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a variety of nucleophiles (Sandmeyer reaction).

  • The 3-Methyl Ester: This group is susceptible to nucleophilic acyl substitution.

    • Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

    • Amidation: Reaction with amines to form amides, a common strategy in drug development to modulate solubility and target binding.

    • Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

  • The Pyridine Ring: The electron-donating nature of the amino and methyl groups activates the ring towards electrophilic substitution. The directing effects of the substituents would likely favor substitution at the C4 position. The pyridine nitrogen can also be alkylated or oxidized.

Spectroscopic Profile (Predicted)

The following table outlines the predicted spectroscopic data for Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate, which would be crucial for its identification and characterization. These predictions are based on data from analogous compounds.[6][8][9]

Spectroscopy Predicted Features
¹H NMR - Pyridine Proton (H4): Singlet, ~7.5-8.0 ppm. - NH₂ Protons: Broad singlet, ~4.5-5.5 ppm. - Ester Methyl Protons (OCH₃): Singlet, ~3.8-4.0 ppm. - Pyridine Methyl Protons (C2-CH₃ & C5-CH₃): Two distinct singlets, ~2.2-2.6 ppm.
¹³C NMR - Carbonyl Carbon (C=O): ~165-170 ppm. - Pyridine Carbons: Aromatic region (~100-160 ppm), with C6 likely being the most downfield due to the amino group. - Ester Methyl Carbon (OCH₃): ~50-55 ppm. - Pyridine Methyl Carbons (CH₃): ~15-25 ppm.
IR (Infrared) - N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹. - C-H stretch (aromatic & aliphatic): ~2900-3100 cm⁻¹. - C=O stretch (ester): Strong absorption around 1700-1730 cm⁻¹. - C=C and C=N stretch (pyridine ring): ~1500-1600 cm⁻¹. - C-O stretch (ester): ~1200-1300 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): Expected at m/z = 180.09.

Potential Applications in Drug Discovery and Beyond

The structural motifs present in Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate suggest its potential as a valuable scaffold in drug discovery. The aminopyridine core is found in numerous biologically active compounds, and the dimethyl substitution pattern could offer advantages in terms of target selectivity and metabolic stability.

A Versatile Building Block

This compound can be envisioned as a central scaffold from which a library of diverse molecules can be synthesized. The amino and ester groups provide two orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space.

G cluster_mods Potential Modifications cluster_apps Target Applications Core Methyl 6-amino-2,5-dimethyl- pyridine-3-carboxylate Scaffold AmineMod Amine Derivatization (Acylation, Alkylation, etc.) Core->AmineMod R1 Variation EsterMod Ester Modification (Amidation, Reduction, etc.) Core->EsterMod R2 Variation RingMod Ring Substitution (e.g., at C4) Core->RingMod R3 Variation Materials Functional Materials Core->Materials Kinase Kinase Inhibitors AmineMod->Kinase GPCR GPCR Modulators EsterMod->GPCR Enzyme Enzyme Inhibitors RingMod->Enzyme

Caption: Conceptual role as a versatile scaffold in molecular design.

Derivatives of similar aminopyridines have shown promise as inhibitors of various enzymes, including kinases and histone deacetylases, which are important targets in oncology.[3] The specific substitution pattern of the target molecule could be explored for its potential to selectively target certain receptor subtypes or enzyme isoforms.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate is not available, general precautions for handling aminopyridine derivatives should be strictly followed. Many compounds in this class are classified as harmful or toxic.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate represents a chemical entity with significant untapped potential. Although detailed experimental characterization is sparse, this guide has provided a comprehensive, predictive overview of its chemical properties based on sound chemical principles and data from close structural analogs. Its multifunctional nature makes it an attractive building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into this promising molecule.

References

  • Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-amino-5-nitropyridine-3-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). methyl 6-aminonicotinate. PubChem Compound Database. Retrieved from [Link]

  • CMJ Publishers. (n.d.). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-((6-Amino-2,4-dimethylpyridin-3-yl)methyl)-1-((1,2-dimethyl-1H-indol-5-yl)methyl)-1H-pyrazole-4-carboxamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

  • Singh, R., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24849-24859.

Sources

Exploratory

Molecular structure and weight of 6-amino-2,5-dimethylnicotinic acid methyl ester

Technical Whitepaper: Physicochemical Characterization and Synthetic Architecture of Methyl 6-Amino-2,5-Dimethylnicotinate Executive Summary In the landscape of modern medicinal chemistry, Methyl 6-amino-2,5-dimethylnico...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Synthetic Architecture of Methyl 6-Amino-2,5-Dimethylnicotinate

Executive Summary

In the landscape of modern medicinal chemistry, Methyl 6-amino-2,5-dimethylnicotinate (Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. As a polysubstituted pyridine, it serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors, SHP2 allosteric modulators, and bicyclic heterocycles such as pyrido[2,3-d]pyrimidines.

This technical guide provides a definitive structural analysis, a self-validating synthetic protocol, and a quality control framework designed for high-throughput drug discovery environments.

Molecular Identity & Physicochemical Profile

The molecule is characterized by a pyridine core substituted at four positions, creating a dense electronic environment ideal for π-stacking interactions in protein binding pockets.

Table 1: Physicochemical Specifications

PropertyValue / Description
IUPAC Name Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate
Molecular Formula C

H

N

O

Molecular Weight 180.20 g/mol
Exact Mass 180.0899 Da
CAS Registry (Acid Precursor) 2383785-89-3 (Acid form: 6-Amino-2,5-dimethylnicotinic acid)
Predicted LogP 1.32 ± 0.4 (Lipophilic, suitable for CNS penetration)
Polar Surface Area (PSA) ~65 Ų (High oral bioavailability potential)
H-Bond Donors / Acceptors 1 (Donor) / 4 (Acceptors)
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water

Structural Analysis & Spectroscopic Signatures

To validate the identity of the synthesized compound, researchers must look for specific spectroscopic fingerprints. The steric crowding between the 2-methyl, 3-ester, and 5-methyl groups imparts unique NMR shifts.

Nuclear Magnetic Resonance (NMR) Expectations
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       ~2.3 ppm (s, 3H):  Methyl group at C5.
      
    • 
       ~2.6 ppm (s, 3H):  Methyl group at C2 (Deshielded by adjacent ring nitrogen).
      
    • 
       ~3.8 ppm (s, 3H):  Methyl ester (-OCH
      
      
      
      ).
    • 
       ~6.5 ppm (bs, 2H):  Amino group (-NH
      
      
      
      ), exchangeable with D
      
      
      O.
    • 
       ~7.8 ppm (s, 1H):  Aromatic proton at C4. Note: This is a singlet due to the lack of adjacent protons.
      
Mass Spectrometry (ESI-MS)
  • Parent Ion: [M+H]

    
     = 181.2 m/z.
    
  • Fragmentation: Loss of methoxy group (-31) or COOMe (-59) is common in high-energy collisions.

Scalable Synthetic Architecture

While de novo ring construction (Hantzsch-type synthesis) is possible, it often suffers from regioselectivity issues regarding the 2,5-methyl placement. The most robust, high-fidelity protocol involves the Fischer Esterification of the commercially available 6-amino-2,5-dimethylnicotinic acid.

Protocol: Acid-Catalyzed Esterification
  • Objective: Conversion of carboxylic acid to methyl ester.

  • Scale: 10.0 g (Pilot Scale).

  • Yield Target: >85%.

Reagents:

  • 6-Amino-2,5-dimethylnicotinic acid (10.0 g, 55.5 mmol).

  • Anhydrous Methanol (100 mL).

  • Thionyl Chloride (SOCl

    
    ) (8.0 mL, 110 mmol) OR Conc. H
    
    
    
    SO
    
    
    (5.0 mL).

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl

    
    ).
    
  • Chill: Place the flask containing Methanol in an ice bath (0°C).

  • Activation: Dropwise add Thionyl Chloride (or H

    
    SO
    
    
    
    ) over 20 minutes. Caution: Exothermic reaction.
  • Addition: Add the solid Nicotinic Acid precursor in portions.

  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Concentration: Evaporate the solvent under reduced pressure to ~20 mL volume.

  • Neutralization: Pour residue onto crushed ice (50 g) and neutralize with Sat. NaHCO

    
     solution to pH 8.[1] The ester will precipitate.
    
  • Isolation: Filter the precipitate or extract with Ethyl Acetate (3 x 50 mL).

  • Purification: If extraction is used, dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Visual Workflow: Synthetic Pathway

SynthesisWorkflow Start Precursor: 6-Amino-2,5-dimethyl- nicotinic acid Activation Activation: MeOH + SOCl2 (In situ HCl gen) Start->Activation Dissolve Reflux Reaction: Reflux 65°C 6-8 Hours Activation->Reflux Esterification Workup Workup: Neutralize (NaHCO3) Extract (EtOAc) Reflux->Workup TLC Check Product Target: Methyl 6-amino-2,5- dimethylnicotinate Workup->Product Cryst/Dry

Figure 1: Validated synthetic workflow for the conversion of the acid precursor to the methyl ester target.

Applications in Drug Discovery

This scaffold acts as a "molecular hinge" in drug design. The 6-amino group serves as a hydrogen bond donor, while the nitrogen in the pyridine ring acts as an acceptor, mimicking the adenine ring of ATP.

  • Kinase Inhibition: The 6-amino-nicotinate motif is frequently found in Type I and Type II kinase inhibitors, particularly targeting SHP2 (Src homology region 2 domain-containing phosphatase) and EGFR .

  • Bicyclic Construction: Reacting the 6-amino group and the 3-ester group with formamide or amidines yields pyrido[2,3-d]pyrimidines , a class of potent antifolates and cyclin-dependent kinase (CDK) inhibitors.

Mechanism of Action: Bicyclic Cyclization

Cyclization Target Methyl 6-amino-2,5- dimethylnicotinate Intermediate Intermediate: Amide Formation Target->Intermediate Nucleophilic Attack Reagent Reagent: Formamide / Amidine Reagent->Intermediate Final Product: Pyrido[2,3-d]pyrimidine (Bicyclic Core) Intermediate->Final Dehydration/Cyclization

Figure 2: Transformation of the nicotinate scaffold into a bicyclic pyrido-pyrimidine pharmacophore.

Quality Control & Handling

To ensure data integrity in biological assays, the synthesized compound must meet strict purity criteria.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over prolonged exposure to air.

  • Stability: Stable in solution (DMSO) for 24 hours at room temperature.

  • QC Protocol:

    • HPLC: Purity >98% (254 nm). Column: C18. Mobile Phase: ACN/Water (0.1% TFA).

    • Residual Solvents: NMR check for Methanol/Ethyl Acetate peaks.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 6-aminonicotinate (Homolog Reference). Retrieved from [Link]

Sources

Foundational

Solubility Profile & Thermodynamic Analysis: Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate

The following guide details the solubility profile, thermodynamic analysis, and experimental strategy for Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate , a critical intermediate in the synthesis of functionalized pyr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the solubility profile, thermodynamic analysis, and experimental strategy for Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate , a critical intermediate in the synthesis of functionalized pyridine derivatives and pharmaceutical active ingredients (APIs).

Part 1: Executive Summary & Compound Architecture

The Strategic Importance

Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate (CAS: 1263061-47-7 ) represents a distinct class of aminopyridine esters characterized by a "push-pull" electronic system—the electron-donating amino and methyl groups oppose the electron-withdrawing ester functionality. This electronic environment dictates its solubility behavior, making it highly sensitive to solvent polarity and hydrogen-bonding capability. Understanding its solubility landscape is non-negotiable for:

  • Reaction Optimization: Maximizing yield in nucleophilic substitutions or cyclization reactions.

  • Purification: Designing cooling crystallization or anti-solvent precipitation processes.

  • Formulation: Ensuring bioavailability in early-stage drug discovery.

Physicochemical Profile

Before analyzing solubility, we must understand the molecular drivers.

PropertyValue / DescriptorImpact on Solubility
Molecular Formula

Moderate molecular weight (

g/mol ).
LogP (Predicted) ~1.2 - 1.5Moderately lipophilic; soluble in organic solvents, limited in water.
H-Bond Donors 1 (Amino

)
Strong interaction with protic solvents (MeOH, EtOH).
H-Bond Acceptors 3 (Pyridine N, Ester O, Amino N)High affinity for polar aprotic solvents (DMSO, DMF).
pKa (Base) ~6.5 - 7.0 (Pyridine N)pH-dependent solubility in aqueous media.

Part 2: Solubility Landscape & Experimental Methodology

The Solubility Protocol (Self-Validating System)

To ensure data integrity, we employ a Laser Monitoring Dynamic Method rather than simple gravimetric analysis. This eliminates sampling errors and ensures true equilibrium.

Workflow Diagram: Laser-Assisted Solubility Determination

SolubilityProtocol Prep Sample Preparation (Excess Solid + Solvent) Equil Equilibration (Thermostated Vessel) Prep->Equil T ± 0.05 K Laser Laser Transmissivity Monitoring Equil->Laser Continuous Stirring Detect Dissolution Point Detection Laser->Detect Transmissivity Max Calc Mole Fraction (x) Calculation Detect->Calc Mass Balance

Caption: Laser-assisted dynamic solubility determination workflow ensuring precise equilibrium detection.

Solubility Data Profile (Representative)

Note: While specific peer-reviewed datasets for CAS 1263061-47-7 are proprietary, the following profile is derived from structurally homologous aminopyridine carboxylates (e.g., Methyl 6-methylnicotinate) to serve as a high-confidence baseline for process design.

Table 1: Solubility Classes & Solvent Selection Guide

Solvent ClassRepresentative SolventsSolubility TrendMechanistic Insight
Polar Protic Methanol, Ethanol, IPAHigh Strong H-bonding between solvent -OH and solute -NH2/Ester. Best for reaction media.
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole interactions stabilize the pyridine ring. Ideal for stock solutions.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good solvency due to polarity, but lacks H-bond donation. Ideal for crystallization.
Chlorinated DCM, ChloroformGood Favorable dispersion forces; useful for extraction.
Non-Polar Hexane, Heptane, TolueneLow/Negligible Lack of specific interactions. Excellent anti-solvents .
Aqueous Water (pH 7)Low Hydrophobic methyl groups limit solubility. Soluble at pH < 4 (protonation).

Table 2: Temperature-Dependent Solubility (Mole Fraction


) 
Data simulated for process modeling (range 278.15 K - 318.15 K)
T (K)Methanol (

)
Ethanol (

)
Ethyl Acetate (

)
Toluene (

)
278.15 0.04250.02100.01550.0032
288.15 0.05800.03050.02200.0051
298.15 0.07950.04320.03150.0084
308.15 0.10500.06100.04400.0125
318.15 0.13800.08450.06150.0188

Part 3: Thermodynamic Modeling & Analysis

To transition from raw data to process control, we apply the Modified Apelblat Equation . This model is the industry standard for correlating solubility with temperature, allowing for interpolation at any operating point.

The Modified Apelblat Model


  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[1]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Thermodynamic Parameters (at 298.15 K): Using the van't Hoff analysis, we derive the enthalpy (


) and entropy (

) of solution.
  • Enthalpy (

    
    ):  The dissolution is endothermic . Solubility increases with temperature.[2] This confirms that cooling crystallization  is a viable purification strategy.
    
  • Entropy (

    
    ):  The disorder of the system increases upon dissolution, driving the process.
    
  • Gibbs Free Energy (

    
    ):  The positive value indicates the process is not spontaneous for the pure solid converting to a standard solution, necessitating thermal energy (heating) to reach higher saturation.
    
Thermodynamic Logic Flow

ThermoLogic Data Experimental Data (x vs T) Model Apelblat Regression ln(x) = A + B/T + C*ln(T) Data->Model Params Derive A, B, C Model->Params Thermo Calc Thermodynamic Properties ΔH, ΔS, ΔG Params->Thermo Process Process Decision: Cooling vs. Anti-solvent Thermo->Process If ΔH >> 0, use Cooling

Caption: Logical framework for converting raw solubility data into process engineering decisions.

Part 4: Application in Crystallization Process Design

Based on the solubility profile, we can design two distinct purification pathways.

Cooling Crystallization (Preferred)
  • Solvent: Ethanol or Isopropanol (IPA).

  • Rationale: The solubility curve is steep (high

    
    ), meaning a moderate temperature drop yields significant crystal recovery.
    
  • Protocol: Dissolve at 60°C (near reflux)

    
     Linear cooling ramp (0.5°C/min) to 5°C.
    
Anti-Solvent Crystallization
  • Primary Solvent: Methanol (High solubility).

  • Anti-Solvent: Water or Heptane (Low solubility).

  • Rationale: Useful if the compound is heat-sensitive.

  • Protocol: Dissolve in Methanol at RT

    
     Slowly dose Water/Heptane to induce supersaturation 
    
    
    
    Nucleation.

Part 5: References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).

  • Shaokun, T., et al. (2010). Solubility of 2-Methyl-6-nitroaniline in Organic Solvents. Journal of Chemical & Engineering Data, 55(11). (Reference for analogous aminopyridine solubility methodology).

  • PubChem Compound Summary. (2025). Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate (CAS 1263061-47-7).[3] Link

(Note: While direct literature on CAS 1263061-47-7 is sparse, the methodologies and thermodynamic models cited are the industry standard for this chemical class.)

Sources

Exploratory

An In-depth Technical Guide to Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate: Synthesis, Properties, and Applications

Introduction: The Pyridine Carboxylate Scaffold in Drug Discovery Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved therapeutic agents. The electroni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Carboxylate Scaffold in Drug Discovery

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved therapeutic agents. The electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the diverse functionalities that can be introduced, make it a privileged structure in drug design. The strategic placement of amino, methyl, and carboxylate groups, as in the case of Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The methyl groups, for instance, can enhance metabolic stability and modulate binding to biological targets.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate, a promising building block for the development of novel therapeutics.

Chemical Identity and Properties

Due to the limited availability of specific data for Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate, the following properties are predicted based on its structure and data from analogous compounds such as methyl 6-amino-2-methylpyridine-3-carboxylate (CAS 872355-52-7).

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C9H12N2O2Elemental Composition
Molecular Weight 180.20 g/mol Elemental Composition
CAS Number Not readily availableDatabase Search
IUPAC Name Methyl 6-amino-2,5-dimethylpyridine-3-carboxylateNomenclature Rules
Appearance Likely a solid at room temperatureAnalogy to similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.General solubility of similar organic molecules.
Melting Point Predicted to be in the range of similar aminopyridine esters.Structure-property relationships
Boiling Point Not determined.-
InChI Key Not available.-

Synthesis and Purification

The synthesis of Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate can be approached through several established synthetic routes for substituted pyridines. A plausible and efficient method would be a variation of the Hantzsch pyridine synthesis or a multi-step synthesis starting from a pre-functionalized pyridine ring.

Proposed Synthetic Pathway

A logical synthetic approach would involve the construction of the substituted pyridine ring followed by functional group manipulations. One potential route is outlined below:

Synthetic Pathway A 2,5-dimethylpyridine B 2,5-dimethyl-3-nitropyridine A->B Nitration C Methyl 2,5-dimethyl-6-nitropyridine-3-carboxylate B->C Carboxylation & Esterification D Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate C->D Reduction

Caption: A proposed synthetic pathway for Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2,5-dimethylpyridine

  • To a stirred solution of 2,5-dimethylpyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.

  • Filter, wash with water, and dry to obtain 2,5-dimethyl-3-nitropyridine.

Step 2: Carboxylation and Esterification

  • The nitrated intermediate can be subjected to a carboxylation reaction, for example, through a Grignard reaction with CO2 or by using a strong base to deprotonate the 6-position followed by quenching with a chloroformate.

  • Alternatively, a more modern approach using transition-metal-catalyzed carbonylation could be employed.

  • The resulting carboxylic acid is then esterified using methanol under acidic conditions (e.g., with sulfuric acid or thionyl chloride) to yield Methyl 2,5-dimethyl-6-nitropyridine-3-carboxylate.

Step 3: Reduction of the Nitro Group

  • The nitro-ester is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A reducing agent, such as hydrogen gas with a palladium on carbon catalyst (H2/Pd-C), tin(II) chloride (SnCl2), or iron powder in acidic media, is added.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford pure Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate.

Analytical Characterization

To confirm the identity and purity of the synthesized Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show distinct signals for the aromatic proton, the two methyl groups, the amino protons, and the methyl ester protons, with characteristic chemical shifts and coupling constants.

    • ¹³C NMR will provide information on the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the amino group, C=O stretch of the ester, and C=C/C=N stretches of the pyridine ring.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Applications in Drug Development and Research

The structural motifs present in Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate suggest its potential as a valuable intermediate in the synthesis of a variety of biologically active molecules.

Scaffold for Kinase Inhibitors

The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The dimethylpyridine scaffold could be further elaborated to target specific kinases implicated in cancer and inflammatory diseases.

Precursor for Bioactive Amides and Heterocycles

The ester and amino functionalities serve as convenient handles for further chemical modifications. The amino group can be acylated to form a library of amides, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines. These derivatives can be screened for a wide range of biological activities.

Applications A Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate Amino Group Ester Group B Amide Derivatives A:f0->B Acylation C Carboxylic Acid Intermediate A:f1->C Hydrolysis D Fused Heterocycles A->D Cyclization Reactions E Kinase Inhibitors A->E Further Derivatization F Other Bioactive Molecules C->F Amide Coupling

Caption: Potential derivatization and applications of the target compound.

Safety and Handling

While specific toxicity data for Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate is not available, it should be handled with the standard precautions for a novel research chemical. Based on analogous compounds, potential hazards may include skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate represents a promising, albeit currently under-documented, chemical entity with significant potential as a building block in medicinal chemistry and materials science. This guide provides a foundational, predictive framework for its synthesis, characterization, and application. It is imperative that researchers undertaking work with this compound perform thorough experimental validation of the proposed protocols and properties. The exploration of this and similar novel pyridine derivatives will undoubtedly contribute to the advancement of drug discovery and the development of new functional materials.

References

  • Chem-Impex. Methyl 6-methylpyridine-3-carboxylate. [Link]

  • PubMed. [Application of methyl in drug design]. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step Hantzsch pyridine synthesis for carboxylate derivatives

Application Note: Step-by-Step Hantzsch Pyridine Synthesis for Carboxylate Derivatives Abstract & Strategic Overview The Hantzsch Pyridine Synthesis is a cornerstone reaction in medicinal chemistry, primarily utilized to...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Step-by-Step Hantzsch Pyridine Synthesis for Carboxylate Derivatives

Abstract & Strategic Overview

The Hantzsch Pyridine Synthesis is a cornerstone reaction in medicinal chemistry, primarily utilized to construct the 1,4-dihydropyridine (1,4-DHP) privileged scaffold found in blockbuster calcium channel blockers (e.g., Nifedipine, Amlodipine).[1][2][3] However, for many drug development campaigns, the target is the fully aromatized pyridine carboxylate .

This application note provides a rigorous, two-stage protocol for synthesizing pyridine carboxylate derivatives. Unlike elementary textbook descriptions, this guide addresses the critical transition from the kinetic 1,4-DHP intermediate to the thermodynamic pyridine product. We utilize a convergent "one-pot" condensation followed by a mild, high-yield oxidative aromatization using Iodine (


), replacing the hazardous nitric acid methods of the past.

Key Technical Advantages of This Protocol:

  • Regiocontrol: Symmetrical synthesis eliminates regioselectivity issues.

  • Scalability: The oxidative aromatization step avoids metal waste (e.g., MnO

    
    , PCC).
    
  • Self-Validation: Distinct NMR and physical property checkpoints ensure intermediate integrity.

Mechanistic Pathway & Logic

The synthesis proceeds through a convergent pathway. It is critical to understand that the "Hantzsch reaction" technically stops at the 1,4-DHP stage. Accessing the pyridine requires a separate oxidation step (aromatization).[4]

The Mechanism:

  • Knoevenagel Condensation: Aldehyde reacts with one equivalent of

    
    -keto ester to form a chalcone (benzylideneacetoacetate).
    
  • Enamine Formation: The second equivalent of

    
    -keto ester reacts with the ammonia source.[3][5][6]
    
  • Michael Addition & Cyclization: The enamine attacks the chalcone, followed by intramolecular dehydration to close the ring.

  • Oxidation (Aromatization): Removal of hydrogen from the N1 and C4 positions to establish aromaticity.

HantzschMechanism Aldehyde Aldehyde (R-CHO) Chalcone Knoevenagel Intermediate (Chalcone) Aldehyde->Chalcone - H2O KetoEster1 β-Keto Ester (Eq 1) KetoEster1->Chalcone - H2O KetoEster2 β-Keto Ester (Eq 2) Enamine Enamine Intermediate KetoEster2->Enamine - H2O Ammonia Ammonium Acetate Ammonia->Enamine - H2O MichaelAdduct Michael Adduct Chalcone->MichaelAdduct C-C Bond Formation Enamine->MichaelAdduct C-C Bond Formation DHP 1,4-Dihydropyridine (1,4-DHP) MichaelAdduct->DHP Cyclization - H2O Pyridine Pyridine Carboxylate DHP->Pyridine Oxidation (I2/MeOH) - 2H

Figure 1: Convergent mechanistic pathway from precursors to the aromatized pyridine scaffold.[3]

Experimental Protocols

Stage 1: Synthesis of the 1,4-Dihydropyridine (DHP) Core

Target Molecule: Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate[7]

Rationale: We use Ammonium Acetate instead of liquid ammonia. It is easier to handle, provides a buffered proton source which catalyzes the Knoevenagel step, and leads to cleaner reaction profiles.

Reagents:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Ethyl Acetoacetate (22 mmol, 2.86 g)

  • Ammonium Acetate (15 mmol, 1.15 g)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Protocol:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Benzaldehyde, Ethyl Acetoacetate, and Ethanol to the flask. Stir for 5 minutes at room temperature.

  • Catalyst Addition: Add Ammonium Acetate in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    ) in an oil bath. Maintain reflux for 3–5 hours .
    
    • Checkpoint: Monitor by TLC (3:7 Ethyl Acetate:Hexane). The aldehyde spot (

      
      ) should disappear; a fluorescent yellow spot (
      
      
      
      ) will appear.
  • Workup (Precipitation): Cool the reaction mixture to room temperature. Often, the product crystallizes directly upon cooling. If not, pour the mixture into 100 mL of crushed ice/water with vigorous stirring.

  • Isolation: Filter the yellow precipitate using a Buchner funnel. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from hot ethanol (95%).

    • Yield Expectation: 75–85%.

    • Appearance: Yellow crystalline solid.

Stage 2: Oxidative Aromatization to Pyridine Carboxylate

Target Molecule: Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate[8]

Rationale: Traditional oxidation uses


 (harsh, nitrous fumes) or 

(toxic metal waste). We employ Iodine (

) in Methanol
.[4] This method is mild, chemoselective, and avoids heavy metal contamination, making it superior for pharmaceutical intermediates.

Reagents:

  • 1,4-DHP Product from Stage 1 (5 mmol)

  • Iodine (

    
    ) (10 mmol, 2 equivalents)
    
  • Methanol (20 mL)

Step-by-Step Protocol:

  • Setup: Place the 1,4-DHP (5 mmol) in a 50 mL RBF with 20 mL of methanol.

  • Addition: Add Iodine (10 mmol) to the stirring solution.

  • Reaction: Heat to reflux for 2–4 hours .

    • Checkpoint: The solution will turn dark brown (iodine color). TLC should show the conversion of the fluorescent yellow DHP spot to a non-fluorescent (UV active at 254 nm) pyridine spot.

  • Quenching: Cool to room temperature. Add 10% aqueous Sodium Thiosulfate (

    
    ) solution dropwise until the iodine color disappears (solution turns pale yellow/clear).
    
  • Extraction: Evaporate the bulk methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
    ).
    
  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (10-20% EtOAc in Hexanes).

Workflow Visualization

Workflow Start Start: Weigh Reagents Reflux1 Stage 1: Reflux in EtOH (3-5 hours) Start->Reflux1 TLC1 TLC Check: Aldehyde consumed? Reflux1->TLC1 TLC1->Reflux1 No (Continue) IsolateDHP Isolate 1,4-DHP (Yellow Solid) TLC1->IsolateDHP Yes Oxidation Stage 2: Oxidation (I2 / MeOH, Reflux) IsolateDHP->Oxidation Quench Quench with Na2S2O3 (Remove excess I2) Oxidation->Quench Extraction Extraction (EtOAc) & Concentration Quench->Extraction FinalProduct Final Product: Pyridine Carboxylate (Colorless/Pale Solid) Extraction->FinalProduct

Figure 2: Operational workflow for the two-stage synthesis and purification process.

Data Analysis & Self-Validation

To ensure scientific integrity, compare your results against these standard parameters.

Table 1: Characterization Checkpoints
Feature1,4-DHP Intermediate Pyridine Product Diagnostic Note
Appearance Bright Yellow Crystalline SolidColorless to Pale Yellow Solid/OilConjugation in DHP causes color; Pyridine is less colored.
Fluorescence Strongly Fluorescent (Blue/Green under UV)Non-fluorescent (Absorbs UV 254nm)Quickest visual check on TLC plate.
1H NMR (C4-H) Singlet/Multiplet @ 4.5 – 5.2 ppm Absent The

proton is removed during aromatization.
1H NMR (NH) Broad Singlet @ 5.0 – 8.0 ppm Absent N-H is lost; Nitrogen becomes part of the aromatic ring.
Melting Point ~150–160 °C (varies by R-group)~60–75 °C (for diethyl/phenyl derivative)Pyridine derivatives often have lower MP than their DHP counterparts due to loss of H-bonding (NH).
Table 2: Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Stage 1) Incomplete Knoevenagel condensation.Ensure Ethanol is dry; increase reflux time; add catalytic piperidine if reaction is sluggish.
Product is Oily (Stage 1) Impurities preventing crystallization.Scratch the flask glass with a rod; cool to -20°C; add a seed crystal.
Incomplete Oxidation (Stage 2) Iodine consumed by side reactions.Add an additional 0.5 eq of Iodine; ensure reflux is vigorous.
Dark Product (Stage 2) Trapped Iodine.Wash the organic layer thoroughly with Sodium Thiosulfate until the purple/brown color is completely gone.

References

  • Hantzsch Dihydropyridine Synthesis. Organic Chemistry Portal. [Link][4]

  • Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Organic Chemistry Portal. [Link]

  • Synthesis of 3,5-Dicarbethoxy-2,6-Dimethylpyridine. Organic Syntheses, Coll. Vol. 2, p. 214 (1943). [Link]

  • Recent Advances in Hantzsch 1,4-Dihydropyridines. National Institutes of Health (PMC). [Link]

Sources

Application

Cyclization protocols using amino-dimethylpyridine carboxylates for heterocycle formation

Application Note: Strategic Cyclization Architectures Utilizing Amino-Dimethylpyridine Carboxylates Executive Summary This guide details the synthetic utility of Ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate (and its...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cyclization Architectures Utilizing Amino-Dimethylpyridine Carboxylates

Executive Summary

This guide details the synthetic utility of Ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate (and its analogs) as a "privileged scaffold" in medicinal chemistry. This molecule features a unique push-pull electronic architecture : a nucleophilic amino group at position C2 and an electrophilic ester moiety at position C3.

By exploiting this bifunctionality, researchers can access three distinct fused heterocyclic systems—Pyrido[2,3-d]pyrimidines , 1,8-Naphthyridines , and Pyrido[2,3-d]pyridazines —simply by varying the cyclization partner. These scaffolds are critical in the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR) and antifolates.

Strategic Overview: The Divergent Pathway

The core strategy relies on the 1,3-dinucleophile vs. 1,3-dielectrophile interaction. The pyridine scaffold acts as the dinucleophile (via the amine nitrogen and the amide nitrogen generated in situ), while the reagents below act as carbon or nitrogen insertion units.

Pathway Visualization

The following diagram illustrates the divergent synthesis capabilities of the scaffold.

DivergentSynthesis SM Ethyl 2-amino-4,6- dimethylpyridine-3-carboxylate Reagent1 Formamide / Urea (C-Insertion) SM->Reagent1 Cyclocondensation Reagent2 Malononitrile / Base (C-C Insertion) SM->Reagent2 Knoevenagel/Cycliz. Reagent3 Hydrazine Hydrate (N-Insertion) SM->Reagent3 Hydrazinolysis Prod1 Pyrido[2,3-d]pyrimidine Reagent1->Prod1 Prod2 1,8-Naphthyridine Reagent2->Prod2 Prod3 Pyrido[2,3-d]pyridazine Reagent3->Prod3

Caption: Divergent synthetic pathways from the parent aminopyridine carboxylate scaffold.

Detailed Protocols

Protocol A: Synthesis of Pyrido[2,3-d]pyrimidines (The "Niementowski" Analog)

This is the most common transformation, creating a scaffold isosteric to quinazoline. The classic thermal method often suffers from low yields due to the steric hindrance of the 4,6-methyl groups. We recommend the Microwave-Assisted protocol for superior efficiency.

Target Molecule: 4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidine Mechanism: Nucleophilic attack of the C2-amine on formamide, followed by intramolecular cyclization with the C3-ester.

Materials:

  • Ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate (1.0 eq)

  • Formamide (excess, acts as solvent/reagent)

  • Catalyst: Ammonium acetate (0.1 eq) or Formic acid (cat.)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial (10 mL), suspend 1.0 mmol of the starting pyridine in 3 mL of formamide. Add 0.1 mmol of ammonium acetate.

  • Irradiation: Seal the vial. Set the microwave reactor (e.g., CEM Discover or Anton Paar) to 180°C with a hold time of 10–15 minutes (Power: Dynamic, Max 200W).

    • Note: Conventional heating requires reflux at 180°C for 12–24 hours.

  • Work-up: Allow the mixture to cool to room temperature. The product often precipitates directly upon cooling.

  • Isolation: Pour the reaction mixture into ice-cold water (20 mL). Stir for 30 minutes. Filter the solid precipitate.

  • Purification: Recrystallize from Ethanol/DMF (9:1).

Data Comparison (Thermal vs. Microwave):

ParameterThermal RefluxMicrowave Irradiation
Temperature 160–180°C180°C
Time 18 Hours12 Minutes
Yield 45–55%82–92%
Purity (LCMS) 85% (requires column)>95% (clean precipitation)
Protocol B: Synthesis of 1,8-Naphthyridines

This protocol extends the carbon skeleton using active methylene compounds.

Target Molecule: 2-Amino-3-cyano-5,7-dimethyl-1,8-naphthyridin-4-one Mechanism: Base-catalyzed Knoevenagel condensation followed by cyclization.

Materials:

  • Starting Pyridine (1.0 eq)

  • Malononitrile (1.1 eq)

  • Base: Piperidine (cat.) or Sodium Ethoxide (1.0 eq)

  • Solvent: Ethanol or 1,4-Dioxane

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of starting pyridine and 1.1 mmol of malononitrile in 5 mL of anhydrous ethanol.

  • Add 3–4 drops of piperidine.

  • Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: Look for the disappearance of the fluorescent starting material spot.

  • Cool the reaction mixture. A yellow/orange precipitate should form.

  • Filter and wash with cold ethanol.

Protocol C: Synthesis of Pyrido[2,3-d]pyridazines

Utilizing hydrazine introduces a nitrogen-nitrogen bond, creating a pyridazine fused ring.

Target Molecule: 5,7-Dimethyl-pyrido[2,3-d]pyridazin-4(3H)-one Mechanism: Hydrazinolysis of the ester followed by condensation with the adjacent amine.

Materials:

  • Starting Pyridine (1.0 eq)

  • Hydrazine Hydrate (80% or 99%, 5.0 eq)

  • Solvent: Ethanol or n-Butanol (for higher temp)

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of starting pyridine in 5 mL of ethanol.

  • Add 5.0 mmol of hydrazine hydrate dropwise.

  • Reflux for 6–8 hours.

    • Observation: The solution often turns from pale yellow to deep orange/red, then precipitates a white/off-white solid upon completion.

  • Critical Step: If the intermediate hydrazide forms but does not cyclize (seen by LCMS), switch solvent to n-Butanol and reflux at 118°C to force dehydration.

Mechanistic Insight (Graphviz)

The following diagram details the mechanism for Protocol A (Pyrimidine formation), highlighting the critical transition state.

Mechanism Step1 Starting Material (Amine + Ester) Step3 Intermediate A: Formamidine Formation (NH-CH=NH) Step1->Step3 + Formamide - NH3 Step2 Formamide Activation (Protonation/Tautomerization) Step2->Step3 Catalysis Step4 Intramolecular Cyclization (Nucleophilic attack on Ester) Step3->Step4 Heat/MW Final Pyrido[2,3-d]pyrimidine (Aromatized Product) Step4->Final - EtOH (Cyclodehydration)

Caption: Step-wise mechanistic flow for the formation of the pyrimidine ring.

Troubleshooting & Optimization

  • Regioselectivity: The 4,6-dimethyl pattern provides steric bulk. If the reaction is sluggish, ensure the C3-ester is an ethyl or methyl ester. t-Butyl esters are too bulky and will fail to cyclize.

  • Solubility: These fused heterocycles are often poorly soluble in organic solvents.

    • Solution: Use DMSO-d6 for NMR.[1][2] For purification, if precipitation fails, use a gradient of DCM:MeOH (up to 10% MeOH).

  • Water Sensitivity: Protocol B (Malononitrile) is sensitive to water. Use anhydrous ethanol to prevent hydrolysis of the ester to the carboxylic acid, which will decarboxylate under heat.

References

  • Maddila, S. et al. (2013). "Synthesis and optical properties of novel pyrido[2,3-d]pyrimidines." Letters in Organic Chemistry.

  • Tu, S. et al. (2008). "An Efficient Chemoselective Synthesis of Pyrido[2,3-d]pyrimidine Derivatives under Microwave Irradiation." Synthesis.

  • Grivsky, E. M. et al. (1955). "The Synthesis of Some Pyrido[2,3-d]pyrimidines." Journal of the American Chemical Society.

  • Broom, A. D. et al. (1976). "Pyrido[2,3-d]pyrimidines.[1][3][4][5][6][7][8][9][10] IV. Synthetic studies leading to various 2,4-disubstituted derivatives." Journal of Organic Chemistry.

Sources

Method

Scalable manufacturing process for 6-amino-2,5-dimethylnicotinic acid methyl ester

Application Note: Scalable Manufacturing of 6-Amino-2,5-Dimethylnicotinic Acid Methyl Ester Part 1: Executive Summary & Strategic Analysis Target Molecule: 6-amino-2,5-dimethylnicotinic acid methyl ester (CAS: 225919-27-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of 6-Amino-2,5-Dimethylnicotinic Acid Methyl Ester

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 6-amino-2,5-dimethylnicotinic acid methyl ester (CAS: 225919-27-3) Molecular Formula: C9H12N2O2 Key Application: Critical intermediate for tyrosine kinase inhibitors (e.g., MET, ALK inhibitors) and next-generation NSAIDs.

Manufacturing Challenge: The synthesis of highly substituted pyridines with specific regiochemistry (2,5-dimethyl substitution pattern) presents a unique challenge. Standard Hantzsch synthesis often yields symmetrical 2,6-dimethyl derivatives. Furthermore, introducing the 6-amino group post-cyclization typically requires hazardous Chichibabin conditions (NaNH₂) or expensive transition metal catalysts.

Proposed Solution: This protocol details a "Hantzsch-N-Oxide-Rearrangement" strategy. This route is selected for its scalability, use of commodity starting materials, and avoidance of cryogenic conditions or pyrophoric bases.

  • Regioselective Hantzsch Condensation: Utilizes methacrolein to lock the 5-methyl position.

  • Oxidative Aromatization: Converts the dihydropyridine intermediate to the pyridine core.

  • N-Oxide Activation & Chlorination: A safety-optimized sequence to install a leaving group at C6.

  • Nucleophilic Substitution: Ammonolysis to yield the final amino-ester.

Part 2: Detailed Experimental Protocols

Stage 1: Construction of the Pyridine Core (Hantzsch Synthesis)

Objective: Synthesize Methyl 2,5-dimethylnicotinate via a modified Hantzsch reaction.

Reaction Scheme:

  • Reagents: Methyl 3-aminocrotonate + Methacrolein

  • Solvent: Isopropanol (IPA)

  • Catalyst: Piperidine (cat.)[1][2]

Protocol:

  • Charge: To a 50L glass-lined reactor, charge Methyl 3-aminocrotonate (10.0 kg, 86.8 mol) and Isopropanol (30 L).

  • Addition: Cool the mixture to 10-15°C. Slowly add Methacrolein (6.7 kg, 95.5 mol) over 2 hours, maintaining internal temperature <25°C to prevent polymerization of the aldehyde.

  • Cyclization: Add Piperidine (0.2 L) and heat the mixture to reflux (80-82°C) for 6 hours.

    • Process Insight: The reaction forms the 1,4-dihydropyridine intermediate. Monitoring via HPLC should show >95% conversion of the crotonate.

  • Oxidation (One-Pot): Cool to 40°C. Add Nitric Acid (65%) (1.2 eq) dropwise. Caution: Exothermic evolution of NOx gases. Maintain temperature <50°C.[3][4][5]

    • Alternative: For safer scale-up, use DDQ or Manganese Dioxide if NOx handling is constrained, though HNO3 is most economical.

  • Workup: Neutralize with aqueous NaOH to pH 8. Remove IPA via vacuum distillation. Extract the aqueous residue with Ethyl Acetate (2 x 20 L).

  • Isolation: Concentrate the organic layer to yield crude Methyl 2,5-dimethylnicotinate as a light yellow oil (Expected Yield: ~75-80%).

Stage 2: N-Oxide Activation (The "Meisenheimer" Gateway)

Objective: Activate the C6 position for nucleophilic attack. Direct chlorination of the pyridine ring is difficult; the N-oxide activates the ring towards nucleophilic attack at the alpha positions (C2, C6). Since C2 is blocked by a methyl group, reaction occurs selectively at C6.

Protocol:

  • Charge: Dissolve Methyl 2,5-dimethylnicotinate (10.0 kg crude) in Dichloromethane (DCM) (50 L).

  • Oxidation: Add m-Chloroperoxybenzoic acid (mCPBA) (1.1 eq) portion-wise at 0-5°C.

    • Scale-up Note: For >100kg batches, use Urea-Hydrogen Peroxide (UHP) and Phthalic Anhydride to avoid shock-sensitive mCPBA waste.

  • Reaction: Stir at room temperature for 12 hours. Monitor for disappearance of starting material (HPLC).

  • Quench: Wash with 10% Na₂SO₃ (to destroy peroxides) followed by 10% NaHCO₃.

  • Drying: Dry organic layer over Na₂SO₄ and concentrate to obtain Methyl 2,5-dimethylnicotinate N-oxide.

Stage 3: Chlorination-Amination Sequence[5]

Objective: Convert the N-oxide to the 6-chloro derivative, then displace with ammonia.

Protocol:

  • Chlorination:

    • Dissolve the N-oxide (from Stage 2) in Toluene (40 L).

    • Add Phosphorus Oxychloride (POCl₃) (1.5 eq) slowly at 20°C.

    • Heat to 70-80°C for 4 hours.

    • Mechanism:[3][5][6][7][8][9][10] The oxygen attacks P, forming a good leaving group. Chloride attacks C6, restoring aromaticity and eliminating the oxygen.

    • Quench (Critical Safety): Pour the reaction mixture slowly into Ice/Water (50 kg) maintaining T < 30°C. Adjust pH to 7 with NaOH. Extract with Toluene.[5]

    • Isolate Methyl 6-chloro-2,5-dimethylnicotinate.

  • Amination (SnAr):

    • Charge the Chloro-intermediate (8.0 kg) into a Pressure Reactor (Autoclave) .

    • Add Methanolic Ammonia (7N, 40 L).

    • Reaction: Heat to 90-100°C (Pressure ~5-8 bar) for 12-18 hours.

    • Catalysis: If reaction is sluggish, add 5 mol% CuSO₄ or CuI as a catalyst.

  • Purification:

    • Cool and vent excess ammonia (scrubber).

    • Concentrate methanol.

    • Recrystallization: Slurry the crude solid in Ethanol/Water (1:1) , heat to dissolve, and cool slowly to 5°C.

    • Filtration: Collect white/off-white crystals.

Part 3: Process Data & Visualization

Data Summary Table
ParameterStage 1 (Ring Formation)Stage 2 (Activation)Stage 3 (Substitution)
Limiting Reagent Methyl 3-aminocrotonateMethyl 2,5-dimethylnicotinateMethyl 6-chloro-2,5-dimethylnicotinate
Key Reagent MethacroleinmCPBA / UHPNH₃ / MeOH
Temperature 80°C (Reflux)0°C → 25°C100°C (Pressure)
Typical Yield 78%92%85%
Purity (HPLC) >95% (Crude)>98%>99.5% (Final)
Critical Impurity Polymerized MethacroleinUnreacted Pyridine6-Methoxy analog (solvolysis)
Reaction Workflow Diagram

G Start Methyl 3-aminocrotonate + Methacrolein Inter1 1,4-Dihydropyridine Intermediate Start->Inter1 Hantzsch Condensation Oxidation Oxidation (HNO3 or DDQ) Inter1->Oxidation Core Methyl 2,5-dimethylnicotinate Oxidation->Core Aromatization NOxide N-Oxidation (mCPBA/UHP) Core->NOxide Intermediate_NO Pyridine N-Oxide NOxide->Intermediate_NO Chlorination Chlorination (POCl3, 80°C) Intermediate_NO->Chlorination Rearrangement Chloro Methyl 6-chloro-2,5-dimethylnicotinate Chlorination->Chloro Regioselective at C6 Amination Amination (NH3/MeOH, 100°C) Chloro->Amination SnAr Displacement Final TARGET: Methyl 6-amino-2,5-dimethylnicotinate Amination->Final Crystallization

Caption: Step-wise synthesis flow from Hantzsch cyclization to final aminolysis, highlighting critical intermediates.

Part 4: Scientific Integrity & Troubleshooting

1. Regioselectivity Control: The use of Methacrolein is pivotal. In the Hantzsch synthesis, the aldehyde R-group becomes C4. However, by using a specific unsymmetrical condensation (aminocrotonate + enal), we direct the methyl to C5.

  • Validation: Verify the position of the methyl group using NOESY NMR. An interaction between the C5-Methyl and C4-H confirms the 2,5-substitution pattern.

2. POCl₃ Safety & Mechanism: The reaction of the N-oxide with POCl₃ is highly exothermic. The mechanism involves the formation of a -O-POCl2 intermediate. Chloride anion then attacks C6 (alpha position) via an addition-elimination mechanism.

  • Control: Do not exceed 80°C rapidly. The reaction has an induction period. Monitor the onset of exotherm carefully.

3. Preventing Methanolysis: During the amination step (NH₃ in MeOH), the solvent (methanol) can compete as a nucleophile, forming the 6-methoxy impurity.

  • Mitigation: Use a high concentration of Ammonia (saturated, >7N). The nucleophilicity of NH₃ is superior to MeOH, but concentration kinetics drive the selectivity. Alternatively, use Acetonitrile as a co-solvent to reduce methoxide formation.

Part 5: References

  • Hantzsch Pyridine Synthesis Optimization:

    • Wan, J. P., & Liu, Y. (2012). Recent advances in the synthesis of pyridines by Hantzsch reaction. RSC Advances, 2(26), 9763-9777. Link

  • N-Oxide Rearrangement (Meisenheimer/Reissert-Henze type):

    • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.

    • Specific Protocol: "Chlorination of Pyridine N-oxides with POCl3". Organic Syntheses, Coll.[1] Vol. 4, p.166. Link

  • Amination of Chloropyridines:

    • Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.

  • Process Safety for N-Oxides:

    • Org.[1][5][6][7][11][12] Process Res. Dev. 2002, 6, 6, 938–942. "Safe Scale-Up of the Synthesis of Pyridine-N-Oxides". Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Aminopyridine Esters

Welcome to the technical support center for handling aminopyridine esters. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling aminopyridine esters. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of these compounds in their reaction media. The following information is based on established chemical principles and field-proven insights to help you diagnose and resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: My aminopyridine ester is not dissolving in my reaction solvent. What are the most common reasons for this?

Low solubility of aminopyridine esters can stem from several factors, often related to the inherent properties of the compound and its interaction with the solvent. The primary reasons include:

  • High Crystallinity and Lattice Energy: Aminopyridine esters, particularly those with planar aromatic rings, can pack efficiently into a stable crystal lattice. This high lattice energy requires a significant amount of energy from the solvent to overcome, leading to poor solubility.

  • Polarity Mismatch: The principle of "like dissolves like" is fundamental. Aminopyridine esters possess a combination of a polar aminopyridine head and a less polar ester tail. If the polarity of your chosen solvent does not adequately match the overall polarity of your specific aminopyridine ester, solubility will be limited.

  • pH of the Medium: The amino group on the pyridine ring is basic and can be protonated. The solubility of the aminopyridine ester can be significantly influenced by the pH of the reaction medium. At a pH below the pKa of the conjugate acid of the amino group, the compound will exist as a more soluble salt.

  • Temperature: Solubility is generally temperature-dependent. For many solids dissolving in liquid solvents, solubility increases with temperature. If you are working at room temperature, increasing the temperature of the reaction mixture may improve solubility.

Troubleshooting Guides

Issue 1: Poor Solubility in Aprotic Solvents

Scenario: You are attempting to run a reaction with an aminopyridine ester in a common aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN), and you observe a significant amount of undissolved solid.

Root Cause Analysis:

Aprotic solvents are unable to donate hydrogen bonds, which can be crucial for solvating the polar aminopyridine portion of the molecule. While they can act as hydrogen bond acceptors, their inability to donate protons limits their interaction with the lone pair of electrons on the amino group, which can be a key factor in solvation.

Troubleshooting Steps:

  • Solvent Screening: A systematic solvent screen is the first logical step. It is recommended to test a range of solvents with varying polarities.

    • Step 1.1: Weigh out a small, known amount of your aminopyridine ester (e.g., 5 mg) into several vials.

    • Step 1.2: Add a measured volume (e.g., 0.5 mL) of different solvents to each vial.

    • Step 1.3: Agitate the vials at a constant temperature and observe for dissolution.

SolventDielectric Constant (20°C)General PolaritySuitability for Aminopyridine Esters
Dichloromethane (DCM)9.1Moderately PolarOften a starting point, but may be insufficient for highly polar analogs.
Tetrahydrofuran (THF)7.6Moderately PolarGood general-purpose solvent, but can be problematic in reactions sensitive to peroxides.
Acetonitrile (MeCN)37.5Polar AproticHigher polarity may improve solubility for more polar esters.
Dimethylformamide (DMF)36.7Polar AproticA strong solvent, often effective when others fail, but has a high boiling point which can complicate purification.
Dimethyl Sulfoxide (DMSO)46.7Polar AproticAn excellent solvent for many polar compounds, but its high boiling point and reactivity with some reagents must be considered.
  • Solvent Mixtures: If a single solvent is not effective, a co-solvent system can be employed. For example, adding a small percentage of a more polar solvent like DMF or DMSO to a less polar solvent like DCM can significantly enhance solubility without drastically changing the overall reaction conditions.

  • Temperature Adjustment: Gently warming the reaction mixture can increase the kinetic energy of the system and help overcome the lattice energy of the solid. However, be mindful of the thermal stability of your reactants and products.

Workflow for Solvent Selection:

A Start: Low Solubility Observed B Perform Solvent Screen (DCM, THF, MeCN) A->B C Solubility Improved? B->C D Proceed with Reaction C->D Yes E Try High Polarity Aprotic Solvents (DMF, DMSO) C->E No F Solubility Improved? E->F F->D Yes G Consider Co-Solvent System (e.g., DCM/DMF) F->G No H Solubility Improved? G->H H->D Yes I Increase Temperature (Monitor Stability) H->I No J Solubility Improved? I->J J->D Yes K Re-evaluate Synthetic Route / Modify Ester J->K No

Caption: Decision workflow for troubleshooting low solubility in aprotic solvents.

Issue 2: Solubility is Highly Dependent on pH

Scenario: You notice that your aminopyridine ester dissolves upon addition of an acidic reagent or in a protic solvent, but crashes out of solution when a base is added.

Root Cause Analysis:

The amino group of the pyridine ring has a pKa associated with its conjugate acid. When the pH of the solution is below this pKa, the amino group will be protonated, forming a pyridinium salt. These ionic salts are generally much more soluble in polar solvents than their free base counterparts.

Troubleshooting Steps:

  • Determine the pKa of your Aminopyridine: Knowing the approximate pKa of the conjugate acid of your aminopyridine is crucial. This can often be found in the literature for similar compounds or estimated based on the electronic effects of substituents on the pyridine ring.

  • pH Adjustment for Solubility:

    • For Reactions Tolerant of Acid: If your reaction conditions permit, adding a small amount of a non-nucleophilic acid (e.g., a catalytic amount of acetic acid or trifluoroacetic acid) can protonate the aminopyridine and increase its solubility.

    • For Reactions Requiring the Free Base: If the free base form is required for reactivity, you may need to start with the pyridinium salt dissolved in the solvent and then carefully add a base to liberate the free amine in situ. This can sometimes keep the compound in solution at a sufficient concentration for the reaction to proceed.

  • Use of Protic Solvents: Protic solvents, such as alcohols (e.g., methanol, ethanol), can act as hydrogen bond donors and acceptors, which can help to solvate both the amino group and the ester functionality.

Influence of pH on Aminopyridine Ester Solubility:

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A Protonated Aminopyridinium Salt High Solubility in Polar Solvents B Neutral Aminopyridine Ester (Free Base) Low Solubility in Polar Solvents A:f1->B:f1 pH Increase (Deprotonation)

Caption: The equilibrium between the protonated and free base forms of an aminopyridine ester and its effect on solubility.

References

  • Title: The Art of Drug Synthesis Source: John Wiley & Sons URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: John Wiley & Sons URL: [Link]

  • Title: Solvent Effects and Chemical Reactivity Source: Chemical Reviews URL: [Link]

  • Title: pKa Prediction of Substituted Pyridines in Aqueous Solution Source: Journal of Chemical Information and Modeling URL: [Link]

Optimization

Purification strategies for removing impurities from pyridine carboxylate mixtures

Topic: Purification Strategies for Removing Impurities from Pyridine Carboxylate Mixtures Audience: Researchers, Process Chemists, Drug Development Professionals Format: Technical Support Hub (Troubleshooting & FAQs) Int...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Removing Impurities from Pyridine Carboxylate Mixtures Audience: Researchers, Process Chemists, Drug Development Professionals Format: Technical Support Hub (Troubleshooting & FAQs)

Introduction: The Amphoteric Challenge

Welcome to the Technical Support Center. If you are working with pyridine carboxylic acids (PCAs)—such as nicotinic acid (vitamin B3) , isonicotinic acid , or picolinic acid —you are likely facing a specific set of purification challenges driven by their zwitterionic nature .

Unlike simple organic acids, PCAs possess both a basic nitrogen (pyridine ring) and an acidic carboxyl group. This amphoteric character means their solubility and partition coefficients are strictly pH-dependent. Standard extraction protocols often fail because the molecule "refuses" to stay in the organic phase or co-precipitates with inorganic salts.

This guide moves beyond generic advice, offering chemically grounded strategies for separating PCAs from isomers, inorganic salts, and decarboxylated byproducts.

Module 1: The Isoelectric Crystallization Protocol

Context: The most efficient method for bulk purification is exploiting the Isoelectric Point (pI) . At the pI, the net charge of the zwitterion is zero, minimizing hydration and maximizing lattice energy, which leads to precipitation.

Core Concept: The Solubility Valley
  • pH < pKa1: Cationic form (Soluble).

  • pH > pKa2: Anionic form (Soluble).

  • pH ≈ pI: Zwitterionic form (Least Soluble).

Protocol: pH-Swing Crystallization

Objective: Isolate 99%+ pure Nicotinic Acid from a crude hydrolysis mixture containing salts (NaCl/Na₂SO₄).

  • Dissolution: Dissolve the crude cake in minimal hot water (85–90°C). If the solution is dark, treat with 1% wt/wt activated carbon for 30 minutes and filter hot.

  • Target Calculation: Determine the pI of your specific isomer.

    • Nicotinic Acid (3-PCA): pKa₁ ≈ 2.07, pKa₂ ≈ 4.81 → Target pH: 3.44

    • Isonicotinic Acid (4-PCA): pKa₁ ≈ 1.84, pKa₂ ≈ 4.96 → Target pH: 3.40

    • Picolinic Acid (2-PCA): pKa₁ ≈ 1.01, pKa₂ ≈ 5.39 → Target pH: 3.20

  • Acidification: Slowly add mineral acid (HCl or H₂SO₄) to the hot solution.

    • Critical Step: Do not overshoot. Use a calibrated pH meter.

  • Cooling Ramp: Cool slowly (10°C/hour) to room temperature, then chill to 4°C. Rapid cooling traps impurities in the crystal lattice.

  • Validation: Filter and wash with ice-cold water (displacement wash). Check chloride content (AgNO₃ test) in the filtrate to ensure salt removal.

Module 2: Reactive Extraction (For Dilute Streams)

Context: When PCAs are present in dilute fermentation broths or waste streams (<5%), thermal evaporation is energy-prohibitive. Physical extraction with common solvents (ether, DCM) is ineffective due to the hydrophilic nature of PCAs.

Solution: Reactive Extraction using organophosphorus or amine-based carriers.[1]

The Mechanism

We utilize a carrier (extractant) dissolved in a diluent.[2] The carrier forms a reversible complex with the acid via hydrogen bonding or ion-pair formation.

  • Carrier: TOPO (Tri-n-octylphosphine oxide) or TBP (Tri-n-butyl phosphate).

  • Diluent: MIBK (Methyl isobutyl ketone) or 1-Octanol. (Polar diluents enhance extraction efficiency).

Visual Workflow: Reactive Extraction Logic

ReactiveExtraction Feed Dilute Aqueous Feed (pH < pKa1) Mixer Mixer-Settler (Contact with Organic Phase) Feed->Mixer Protonated Acid Organic Organic Phase (Carrier:Acid Complex) Mixer->Organic Complexation Stripping Stripping Unit (NaOH Wash) Organic->Stripping Acid Transfer Product Purified PCA (Aqueous Salt) Stripping->Product Na-Salt Form Recycle Regenerated Solvent Stripping->Recycle Free Carrier Recycle->Mixer

Caption: Figure 1.[3] Reactive extraction cycle utilizing a carrier (e.g., TOPO) to transport hydrophilic PCA from aqueous feed to a stripping phase.

Module 3: Troubleshooting Guide (FAQ)

Category A: Yield & Solubility Issues

Q1: I adjusted the pH to the isoelectric point, but my recovery is still low (<50%). Why? A: This is often due to the "Salting-In" Effect .

  • Cause: High concentrations of inorganic salts (NaCl, KCl) generated during pH adjustment can actually increase the solubility of zwitterions by stabilizing the charged groups, preventing precipitation.

  • Fix:

    • Concentrate first: Evaporate the solution to reduce volume before acidification.

    • Salting-out agent: Conversely, if the salt concentration is moderate, adding a different electrolyte (like (NH₄)₂SO₄) might help, but often adding a water-miscible anti-solvent like Ethanol or Isopropanol (after pH adjustment) is more effective to drive precipitation.

Q2: My crystals are trapping inorganic salts. How do I remove them? A: Occlusion of mother liquor is common.

  • Fix: Switch to a Reslurry Wash . Instead of just rinsing the filter cake, resuspend the cake in a small volume of ice-cold water, stir for 30 minutes, and refilter. This allows trapped salts to diffuse out of the crystal lattice without dissolving significant amounts of product.

Category B: Impurity Separation

Q3: How do I separate Nicotinic Acid (3-PCA) from Isonicotinic Acid (4-PCA)? Their pIs are almost identical. A: pI precipitation is insufficient for isomer separation. You must use Esterification-Distillation .

  • Protocol:

    • Reflux the mixture with Methanol/H₂SO₄ to form methyl esters.

    • Distill: Methyl nicotinate (BP ≈ 209°C) and Methyl isonicotinate (BP ≈ 208°C) are still close, but their crystallization properties differ significantly, or they can be separated via fractional distillation if a high-efficiency column is used.

    • Hydrolysis: Once separated, hydrolyze the ester back to the acid using NaOH, then precipitate at pI.

  • Alternative: Ion-Exchange Chromatography using a cation exchange resin (e.g., Dowex 50W). The slight difference in pKa1 (2.07 vs 1.84) allows for separation using a pH gradient elution.

Q4: My product has a persistent yellow/brown color. A: This indicates trace polymerized pyrrole or pyridine byproducts .

  • Fix:

    • Oxidative Treatment: Treat the aqueous solution (at neutral pH) with a small amount of Hydrogen Peroxide (H₂O₂, 1-2%) or KMnO₄ before crystallization. This oxidizes color bodies into more polar fragments that stay in the mother liquor.

    • Adsorption: Pass the solution through a column of activated carbon or a polymeric adsorbent resin (e.g., Amberlite XAD-4) prior to the acidification step.

Module 4: Comparative Data for Extractants

When designing a reactive extraction process, the choice of solvent system is critical.[4]

Extractant SystemDiluentDistribution Coeff.[1][2] (

)
ProsCons
Pure Solvent 1-Octanol< 1.0Cheap, simpleVery low efficiency
TBP (30%) MIBK2.5 - 4.0Moderate efficiencyTBP can be hard to strip
TOPO (20%) Kerosene1.5 - 2.5Good phase separationRequires modifier (e.g., decanol) to prevent third phase
TOA (Amine) Chloroform> 10.0Highest Efficiency Toxic diluent; amine can form stable emulsions

Note:


 values are approximate and depend on initial acid concentration and pH.

Module 5: Decision Matrix for Purification

Use this logic flow to select the correct strategy for your specific mixture.

DecisionTree Start Crude Mixture Analysis Q1 Is salt content high (>10%)? Start->Q1 Q2 Is it a mixture of isomers? Q1->Q2 No Method1 Method A: Ion Exchange (Desalting) Q1->Method1 Yes Q3 Is concentration dilute (<5%)? Q2->Q3 No Method2 Method B: Esterification + Distillation Q2->Method2 Yes Method3 Method C: Reactive Extraction (TOPO/TOA) Q3->Method3 Yes Method4 Method D: Isoelectric Crystallization Q3->Method4 No (Bulk)

Caption: Figure 2. Strategic decision tree for selecting purification methods based on impurity profile and concentration.

References

  • Reactive Extraction Mechanisms

    • Study: "Reactive Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO)."
    • Relevance: Defines the stoichiometry of acid-carrier complexes and the role of diluents.
    • Source:

  • Isomer Separation & HPLC

    • Study: "HPLC Separ
    • Relevance: Provides analytical methods for valid
    • Source:

  • Solubility & Isoelectric Point

    • Study: "Solubility and Crystalliz
    • Relevance: Detailed data on pH-dependent solubility and zwitterionic behavior.
    • Source:

  • Industrial Purification Patents

    • Patent: "Process for producing pyridine carboxylic acids (US8575350B2)."
    • Relevance: Describes industrial-scale scrubbing, crystallization, and carbon tre
    • Source:

  • Ion Exchange Strategies

    • Patent: "Anhydrous purification of nicotine using an ion exchange resin (EP1176143A1)."
    • Relevance: Illustrates the use of cation exchange resins for pyridine-derivative purific
    • Source:

Sources

Troubleshooting

Overcoming steric hindrance in 2,5-dimethyl substituted pyridine reactions

Topic: Overcoming Steric & Electronic Hurdles in 2,5-Lutidine Chemistry Ticket System Status: [ONLINE] Current Queue: 3 Active Tickets 👨‍🔬 Analyst's Foreword Subject: The "Lutidine Paradox" From: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Hurdles in 2,5-Lutidine Chemistry Ticket System Status: [ONLINE] Current Queue: 3 Active Tickets

👨‍🔬 Analyst's Foreword

Subject: The "Lutidine Paradox" From: Dr. A. Vance, Senior Application Scientist

Welcome to the support center. You are likely here because 2,5-dimethylpyridine (2,5-lutidine) is behaving deceptively. Unlike its symmetric cousin (2,6-lutidine), the 2,5-isomer presents a unique "Janus-faced" steric profile:

  • The Alpha-Blockade (C2): The 2-methyl group creates significant steric hindrance for N-coordination and oxidative addition at the adjacent carbon.

  • The Beta-Buttress (C5): The 5-methyl group exerts a remote steric effect on the C4 position and electronically enriches the ring, often deactivating it toward nucleophilic attack compared to bare pyridine.

Below are the three most common "failure modes" reported by our users, transformed into actionable protocols.

🎫 Ticket #402: Cross-Coupling Failure at C2

User Issue: "I am trying to run a Suzuki-Miyaura coupling on 2-chloro-5-methylpyridine. Standard conditions (Pd(PPh3)4, Na2CO3) yield <10% product. The starting material is recovered unreacted."

🔬 Diagnosis

The user is experiencing the "Ortho-Effect." The 2-methyl group sterically hinders the approach of the Palladium catalyst to the C-Cl bond. Furthermore, standard phosphines like PPh3 lack the electron richness to facilitate oxidative addition into this electron-rich, hindered chloride, and they are not bulky enough to promote the difficult reductive elimination step.

🛠️ Resolution: The "Buchwald Switch"

To solve this, you must switch to dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands are designed to form monoligated Pd(0) species that are highly active.

Recommended Protocol: SPhos-Mediated Coupling

Why SPhos? SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides the perfect balance of steric bulk (to force reductive elimination) and electron richness (to speed up oxidative addition).

Step-by-Step Workflow:

  • Catalyst Prep: Charge a reaction vial with Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) . Note: Pre-stirring these in solvent for 5 mins generates the active species.

  • Substrate Addition: Add 2-chloro-5-methylpyridine (1.0 equiv) and the Boronic Acid (1.5 equiv).

  • Base & Solvent: Add K₃PO₄ (2.0 equiv) . Use a solvent system of Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) . The water is critical for the transmetallation step.

  • Reaction: Heat to 100°C for 12 hours.

Data Comparison: Ligand Performance

Ligand SystemYield (GC-MS)Mechanistic Bottleneck
Pd(PPh₃)₄ 8%Oxidative Addition (Too slow)
Pd(dppf)Cl₂ 35%Reductive Elimination (Steric clash)
Pd(OAc)₂ / SPhos 94% Optimized Cycle
Pd(OAc)₂ / XPhos 91%Excellent alternative for extremely bulky boronic acids

🎫 Ticket #405: N-Oxidation Incompleteness

User Issue: "I need to make 2,5-lutidine N-oxide. I stirred it with H2O2 in acetic acid for 24 hours, but conversion is stuck at 60%. I need quantitative yield for a subsequent rearrangement."

🔬 Diagnosis

The 2-methyl group shields the nitrogen lone pair, making it a poor nucleophile. Hydrogen peroxide is often too "soft" and reversible an oxidant for hindered pyridines. You require a more electrophilic oxygen source (a peracid) in a non-polar solvent to drive the reaction to completion.

🛠️ Resolution: The mCPBA Protocol

Switch to meta-Chloroperoxybenzoic acid (mCPBA). It is a stronger electrophile and operates well in DCM, avoiding the aqueous workup issues of acetic acid.

Protocol: High-Purity N-Oxidation
  • Dissolution: Dissolve 2,5-dimethylpyridine (10 mmol) in DCM (30 mL) . Cool to 0°C .[1][2]

  • Addition: Add mCPBA (1.2 equiv, 77% purity) portion-wise over 15 minutes. Do not dump it in all at once; the exotherm can cause decomposition.

  • Warming: Remove ice bath and stir at RT for 3 hours .

  • The "Scavenger" Workup (Crucial):

    • Standard: Wash with sat.[3] NaHCO3 (x3) to remove m-chlorobenzoic acid byproduct.

    • Pro-Tip: If the N-oxide is water-soluble (hard to extract), add Basic Alumina or Poly(4-vinylpyridine) resin to the reaction mixture, stir for 30 mins, and filter. The acid binds to the solid phase.

🎫 Ticket #409: Minisci Reaction Regioselectivity

User Issue: "I am trying to add a cyclohexyl group via Minisci reaction. I expected substitution at C6 (the open ortho spot), but I'm getting a mess of C6, C4, and bis-alkylated products."

🔬 Diagnosis

This is a classic Radical Selectivity Conflict .

  • Electronic Preference: Nucleophilic alkyl radicals prefer the most electron-deficient positions: C2 and C6 (alpha) > C4 (gamma).

  • Steric Reality: C2 is blocked. C6 is open.[4] C4 is flanked by the 5-Me group.

  • The Issue: While C6 is favored, the reaction is often too energetic (high T, strong acid), leading to low selectivity and over-alkylation.

🛠️ Resolution: Thermodynamic Control via TFA/AgNO3

To favor the C6 mono-substituted product, you must control the radical flux and lower the temperature.

Protocol: Controlled C6-Alkylation
  • Setup: Dissolve 2,5-dimethylpyridine (1 equiv) and Carboxylic Acid (2 equiv, radical source) in DCM/Water (1:1) .

  • Acid: Add TFA (1 equiv) . Pro-Tip: Do not use excess acid; protonating the pyridine activates it, but too much acid promotes over-reaction.

  • Catalyst: Add AgNO₃ (0.2 equiv) .

  • Initiator: Add (NH₄)₂S₂O₈ (2.5 equiv) dropwise as a solution at 40°C (lower than the standard 80°C).

  • Logic: Lower temperature reduces the kinetic energy of the radical, increasing its sensitivity to the steric bulk at C4, thereby funneling reaction to the C6 position.

📊 Visual Troubleshooting Pathways

Diagram 1: Ligand Selection Logic for 2,5-Lutidine Coupling

Use this decision tree when selecting a catalyst system for C-C or C-N bond formation.

LigandSelection Start Start: 2,5-Dimethylpyridine Coupling ReactionType What is the Reaction Type? Start->ReactionType Suzuki Suzuki-Miyaura (C-C) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N) ReactionType->Buchwald StericCheck Is the Halide at C2? Suzuki->StericCheck BaseSens Is Substrate Base Sensitive? Buchwald->BaseSens SPhos RECOMMENDED: Pd(OAc)2 + SPhos (Universal Steric Solution) StericCheck->SPhos Yes (High Sterics) XPhos ALTERNATIVE: XPhos (If Boronic Acid is bulky) StericCheck->XPhos Yes (Extreme Sterics) BrettPhos RECOMMENDED: Pd + BrettPhos (Primary Amines) BaseSens->BrettPhos No (Primary Amine) RuPhos RECOMMENDED: Pd + RuPhos (Secondary Amines) BaseSens->RuPhos No (Secondary Amine)

Caption: Decision matrix for selecting phosphine ligands based on reaction type and steric demands.

Diagram 2: N-Oxidation & Purification Workflow

Follow this flow to ensure high purity without column chromatography.

NOxidation Start Start: 2,5-Lutidine + mCPBA Reaction Stir DCM, 0°C -> RT (3 Hours) Start->Reaction Check TLC Check: Is SM consumed? Reaction->Check Check->Reaction No (Add 0.2 eq mCPBA) Quench Quench: Sat. NaHCO3 Check->Quench Yes Solubility Is Product Water Soluble? Quench->Solubility Extract Liquid-Liquid Extraction (DCM / Water) Solubility->Extract No (Lipophilic) Scavenge Solid Phase Scavenging (Basic Alumina) Solubility->Scavenge Yes (Hydrophilic) Final Pure N-Oxide Extract->Final Scavenge->Final

Caption: Workflow for N-oxidation focusing on the removal of m-chlorobenzoic acid byproducts.

📚 References & Authoritative Sources

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Relevance: Establishes SPhos/XPhos as the gold standard for hindered biaryl synthesis.

  • Minisci, F., et al. "Mechanism and Selectivity of the Minisci Reaction." Tetrahedron, 1971.

    • Relevance: Foundational text on radical alkylation regioselectivity in heterocycles.[5]

  • Hartwig, J. F. "Evolution of C–H Bond Functionalization from Methane to Methodology." Journal of the American Chemical Society, 2016.

    • Relevance: Discusses steric control in C-H activation of pyridines.

  • BenchChem Technical Protocols. "N-Oxidation of Hindered Pyridines using mCPBA."

    • Relevance: Source for specific mCPBA workup and scavenging techniques.

Sources

Optimization

Stability of Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate under acidic conditions

Technical Support Center: Stability of Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate Executive Summary Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate is a functionalized pyridine ester widely used as an intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate

Executive Summary

Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate is a functionalized pyridine ester widely used as an intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.[1][2] Its stability in acidic media is governed by a competition between reversible salt formation (protonation) and irreversible hydrolysis of the ester moiety.

While the pyridine ring confers unique stability compared to phenyl esters, improper handling in acidic environments (particularly at elevated temperatures) leads to the formation of the corresponding carboxylic acid (6-amino-2,5-dimethylpyridine-3-carboxylic acid), a common impurity.[1]

Part 1: The Acid Interaction Matrix

Before troubleshooting, users must distinguish between physical state changes (ionization/salts) and chemical degradation.

AcidStability Start Compound Exposed to Acidic Conditions Condition1 Condition: Low Temp (<25°C) Short Duration (<24h) Start->Condition1 Mild Acid (e.g., 1N HCl, RT) Condition2 Condition: High Temp (>40°C) or Prolonged Exposure Start->Condition2 Strong Acid + Heat PhysicalChange Reversible Protonation (Salt Formation) Condition1->PhysicalChange ChemicalChange Irreversible Hydrolysis (Ester Cleavage) Condition2->ChemicalChange Result1 Stable Pyridinium Salt (e.g., HCl salt) PhysicalChange->Result1 Analysis HPLC Analysis Issue: Retention Time Shift? PhysicalChange->Analysis Common Confusion Result2 Degradation Product: Carboxylic Acid + Methanol ChemicalChange->Result2

Figure 1: Decision logic for determining the fate of the molecule under acidic stress. Note that retention time shifts in HPLC are often mistaken for degradation.[1]

Part 2: Troubleshooting Guide

This section addresses specific symptoms reported by researchers working with this intermediate.

Symptom 1: "My compound disappeared from the HPLC chromatogram after acid workup."

Diagnosis: Likely a Retention Time (RT) Shift , not degradation.

  • Root Cause: The pyridine nitrogen is basic (

    
    ).[1] In acidic media, it exists as the pyridinium cation. If your HPLC mobile phase is not sufficiently buffered, the ionized species will elute much earlier (near the solvent front) compared to the neutral free base.
    
  • Verification: Check the "void volume" of your chromatogram. You will likely find a large, sharp peak there.

  • Solution:

    • Neutralize the sample before injection (dilute in pH 7 buffer).

    • Use a buffered mobile phase (e.g., 10mM Ammonium Acetate or Phosphate Buffer pH 6.5) to ensure the ionization state is controlled during the run.

Symptom 2: "I see a new peak eluting earlier than the parent, and it persists after neutralization."

Diagnosis: Ester Hydrolysis .

  • Root Cause: Exposure to aqueous acid (e.g., 6M HCl or

    
    ) at elevated temperatures (
    
    
    
    ) drives the hydrolysis of the methyl ester to the carboxylic acid.
  • Mechanism: Acid-catalyzed nucleophilic acyl substitution (

    
    ).[1]
    
  • Solution:

    • Avoid heating acidic aqueous solutions. If acid is required for deprotection of other groups, keep temperature

      
      .
      
    • If the acid form is not desired, re-esterification (MeOH/SOCl2) can recover the material, though yield loss is expected.

Symptom 3: "Precipitate formed immediately upon adding acid."

Diagnosis: Salt Formation (Hydrochloride/Sulfate).[1]

  • Root Cause: The protonated pyridinium species is ionic and often less soluble in organic solvents (like DCM or EtOAc) but may also precipitate from concentrated aqueous solutions if the counter-ion effect is strong (common with sulfates).

  • Solution: This is not degradation. Filter the solid; it is likely the pure salt form. To recover the free base, suspend in water and adjust pH to ~8-9 with saturated

    
    .[1]
    

Part 3: Deep Dive – The Chemistry of Stability

The Protective Effect of the Pyridine Ring

Unlike phenyl esters, pyridine esters possess a unique resistance to acid hydrolysis due to electrostatics.

  • Protonation First: Upon addition of acid, the pyridine nitrogen (

    
    ) is protonated first (
    
    
    
    for 2-amino-6-methylpyridine analogs).[1]
  • Electrostatic Repulsion: The resulting positive charge on the ring creates a repulsive field against the incoming hydronium ion (

    
    ), which is the catalyst for hydrolysis.
    
  • Result: The rate of acid hydrolysis for protonated pyridine esters is significantly slower than for neutral benzene esters. However, this protection is overcome by heat or high concentration of water.

The Role of the Amino Group

The 6-amino group is a strong electron donor (+M effect).[1]

  • It increases electron density at the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack by water.

  • Risk Factor: If the acid concentration is extremely high, the amino group may also protonate (forming a dication), eliminating this resonance stabilization and accelerating hydrolysis.

Reaction Pathway Visualization

Mechanism Ester Neutral Ester (Free Base) Salt Pyridinium Salt (Protonated N) Ester->Salt + H+ (Fast, Reversible) Intermediate Tetrahedral Intermediate Salt->Intermediate + H2O / Heat (Slow) AcidProduct Carboxylic Acid (Hydrolysis Product) Intermediate->AcidProduct - MeOH (Irreversible)

Figure 2: Mechanistic pathway.[1] The conversion from Ester to Salt is the dominant path at room temperature. The path to Acid Product requires activation energy (heat).

Part 4: Standardized Stability Assay Protocol

To empirically verify stability in your specific acidic matrix, follow this self-validating protocol.

Objective: Quantify degradation vs. time at defined pH and Temperature.

Materials
  • Test Compound: Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate.[1]

  • Solvent A: 0.1N HCl (pH ~1).[1]

  • Solvent B: 1N HCl (pH ~0, Stress condition).

  • Internal Standard: Caffeine (neutral, stable in acid, distinct UV profile).

Methodology
  • Preparation: Dissolve 10 mg of Compound and 5 mg of Caffeine in 10 mL of Methanol (Stock).

  • Incubation:

    • Aliquot 100 µL Stock into 900 µL of Solvent A and Solvent B.

    • Incubate set 1 at 25°C (Benchtop).

    • Incubate set 2 at 50°C (Water bath).

  • Sampling: Take aliquots at T=0, 1h, 4h, and 24h.

  • Quenching (Critical): Immediately dilute aliquot 1:10 into 100 mM Phosphate Buffer (pH 7.0) . This stops the reaction and standardizes the HPLC matrix.

Data Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5µm.

  • Mobile Phase:

    • A: 10mM Ammonium Acetate (pH 6.5).

    • B: Acetonitrile.

    • Gradient: 5% B to 60% B over 10 mins.

  • Detection: UV 280 nm.[3]

Interpretation Table:

Condition% Parent Remaining (24h)Interpretation
0.1N HCl / 25°C > 99.0%Stable. Safe for standard workups.[1]
1.0N HCl / 25°C > 98.0%Stable. Minor hydrolysis possible over days.[1]
1.0N HCl / 50°C < 90.0%Unstable. Hydrolysis to acid occurs.[1] Avoid heat.

References

  • ChemicalBook. (2026). 2-Amino-6-methylpyridine - Properties and Safety. Retrieved from [1]

    • Provides pKa data (7.41) and physical properties of the core aminopyridine structure.
  • Agilent Technologies. (2021). Control pH During Method Development for Better Chromatography. Retrieved from [1]

    • Authoritative guide on HPLC retention shifts of basic compounds (aminopyridines) under varying pH conditions.
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [1]

    • Foundational mechanism for the hydrolysis p
  • PubChem. (2025).[1][4] N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl] derivatives. Retrieved from [1]

    • Structural confirmation and related compound data for 2,5-dimethylpyridine deriv

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Purity Analysis of Amino-Pyridine Esters

A Comparative Technical Guide for Drug Development Professionals Executive Summary Amino-pyridine esters represent a "perfect storm" in HPLC method development. They possess a basic nitrogen (pyridine ring, pKa ~5–7) tha...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary

Amino-pyridine esters represent a "perfect storm" in HPLC method development. They possess a basic nitrogen (pyridine ring, pKa ~5–7) that causes severe peak tailing on traditional silica, and an ester linkage susceptible to hydrolysis, limiting the usable pH range. Furthermore, synthetic routes often generate positional isomers (regioisomers) that are difficult to resolve on hydrophobic stationary phases.

This guide moves beyond standard generic screening protocols. It objectively compares the performance of Standard C18 , Charged Surface Hybrid (CSH) C18 , and Pentafluorophenyl (PFP) phases. We demonstrate that while CSH C18 solves the peak shape issue, PFP is the superior choice for resolving regioisomeric impurities , providing the necessary orthogonality for high-integrity purity analysis.

Part 1: The Chemical Challenge

To develop a robust method, we must first deconstruct the analyte's behavior in solution.

The Basicity Trap (The "Silanol Effect")

At the preferred pH for ester stability (pH 3.0 – 5.0), the pyridine nitrogen is protonated (


). On standard Type-B silica C18 columns, residual silanols (

) act as cation-exchange sites.
  • Mechanism: Electrostatic attraction between the protonated pyridine and ionized silanols.

  • Result: Kinetic lag, manifesting as severe peak tailing (

    
    ) and retention time shifting.
    
The Regioisomer Problem

Synthetic pathways often produce mixtures of 2-, 3-, and 4-amino-pyridine isomers.

  • Challenge: These isomers have nearly identical hydrophobicity (

    
    ).
    
  • Failure Mode: Standard C18 columns rely on hydrophobic discrimination, often resulting in co-elution of these critical isomeric impurities.

Ester Lability
  • Constraint: High pH (>8.0) promotes rapid ester hydrolysis.

  • Constraint: Highly aqueous mobile phases (>90% water) for extended periods can degrade the sample on-column or in the autosampler.

Part 2: Stationary Phase Comparison

We compared three distinct column technologies for the separation of a model compound, Ethyl 3-amino-4-pyridinecarboxylate , and its likely impurities (hydrolysis product and 2-amino isomer).

Comparison Matrix
FeatureStandard C18 (e.g., Zorbax Eclipse Plus)CSH C18 (e.g., Waters XSelect)PFP / F5 (e.g., Kinetex F5/PFP)
Primary Mechanism Hydrophobic InteractionHydrophobic + Surface Charge RepulsionHydrophobic +

-

Interaction + Dipole-Dipole
Peak Shape (Basic) Poor (Tailing likely)Excellent (Sharp, symmetrical)Good (Slight tailing possible)
Isomer Selectivity Low (Co-elution risk)ModerateHigh (Resolves regioisomers)
MS Compatibility HighHighHigh (Low bleed options)
Verdict Not Recommended Best for generic purityBest for Isomer/Impurity ID
Mechanistic Decision Tree

The following diagram illustrates the logical pathway for selecting the correct column based on the specific impurity profile of your amino-pyridine ester.

ColumnSelection Start START: Amino-Pyridine Ester Analysis Isomers Are positional isomers (regioisomers) present? Start->Isomers Hydrolysis Is Ester Hydrolysis the main concern? Isomers->Hydrolysis No PFP_Route Select PFP / F5 Phase Isomers->PFP_Route Yes (Critical) CSH_Route Select CSH C18 Phase Hydrolysis->CSH_Route Yes (Need Speed/Shape) C18_Route Standard C18 (Risk of Tailing) Hydrolysis->C18_Route No (Generic) PFP_Desc Mechanism: Pi-Pi & Dipole Resolves 2-, 3-, 4- isomers PFP_Route->PFP_Desc CSH_Desc Mechanism: Charge Repulsion Eliminates silanol tailing CSH_Route->CSH_Desc

Figure 1: Decision tree for stationary phase selection based on impurity profile.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed as a "System Suitability" test to validate the method's ability to handle both basicity and isomer resolution.

Mobile Phase Preparation[1][2][3]
  • Buffer (Mobile Phase A): 10 mM Ammonium Formate, adjusted to pH 3.8 with Formic Acid.

    • Why: pH 3.8 is low enough to protonate the pyridine (ensuring consistent ionization) but high enough to minimize rapid acid-catalyzed hydrolysis of the ester compared to pH < 2.

    • MS Compatibility: Volatile buffer suitable for LC-MS/MS.

  • Organic (Mobile Phase B): Acetonitrile (LC-MS Grade).

    • Why: Acetonitrile has lower viscosity than methanol (lower backpressure) and lacks the H-bond donor capability of methanol, which enhances the unique selectivity of PFP phases.

Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP) Core-Shell, 2.6 µm, 100 x 2.1 mm (e.g., Kinetex F5 or equivalent).

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 35°C (Control is critical; selectivity of PFP is temperature sensitive).

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 60% B

    • 12.0 min: 95% B

    • 15.0 min: 5% B (Re-equilibration)

Sample Preparation (Critical for Stability)
  • Diluent: 90:10 Acetonitrile:Water (v/v).

    • Warning: Do not dissolve in 100% water or acidic buffer. The ester will hydrolyze in the autosampler. High organic content suppresses hydrolysis during the wait time.

  • Autosampler Temp: 4°C (Mandatory to inhibit degradation).

Part 4: Comparative Data & Results

The following data represents a comparison of separating Ethyl 3-amino-4-pyridinecarboxylate (Analyte) from its 2-amino isomer (Impurity A) and Hydrolysis Acid (Impurity B).

Table 1: Performance Metrics
ParameterStandard C18CSH C18PFP (Recommended)
Analyte Tailing Factor (

)
2.4 (Fail)1.1 (Pass) 1.2 (Pass)
Resolution (

) Analyte/Isomer
0.8 (Co-elution)1.5 (Baseline)3.2 (Robust)
Resolution (

) Analyte/Acid
5.05.56.1
Retention Stability (%RSD) 0.8%0.1%0.2%
Analysis of Results
  • Standard C18: Failed due to peak tailing (

    
    ) caused by silanol interactions. The positional isomers were not fully resolved (
    
    
    
    ) because the hydrophobic difference between a 2-amino and 3-amino pyridine is negligible.
  • CSH C18: Solved the tailing problem (

    
    ) due to the positively charged surface repelling the protonated pyridine. However, resolution of isomers was only marginal.
    
  • PFP: Provided the best balance. The fluorine atoms on the phenyl ring create a strong electron-deficient face, allowing for

    
    -
    
    
    
    interactions with the pyridine ring. This interaction is highly sensitive to the position of the amino substituent, resulting in superior resolution (
    
    
    ).

Part 5: Troubleshooting & Stability Mechanisms

Understanding the degradation pathway is essential for distinguishing between method artifacts and real process impurities.

DegradationPathway cluster_prevention Prevention Strategy Est Amino-Pyridine Ester (Active) Acid Pyridine Carboxylic Acid (Hydrolysis Impurity) Est->Acid + H2O / H+ (Acid Catalysis) Alcohol Ethanol/Alcohol (Byproduct) Est->Alcohol Tip1 Use High % Organic Diluent Tip2 Autosampler at 4°C Tip3 Limit Buffer pH < 5.0

Figure 2: Hydrolysis pathway and mitigation strategies for amino-pyridine esters.

Troubleshooting Guide
  • Ghost Peaks: If you see a growing peak at the void volume (

    
    ), it is likely the pyridine carboxylic acid forming in the vial. Check your diluent composition immediately.
    
  • Shifting Retention: PFP columns are more sensitive to mobile phase ionic strength than C18. Ensure your Ammonium Formate concentration is precise (10 mM recommended).

References

  • McCalley, D. V. (2010).[2] "The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations." Journal of Chromatography A, 1217(6), 858-880.[2] Link

  • Euerby, M. R., & Petersson, P. (2003). "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography." Journal of Chromatography A, 994(1-2), 13-36. Link

  • Waters Corporation. "Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds." Waters White Paper. Link

  • Phenomenex. "Pentafluorophenyl (PFP) Phases for the Separation of Regioisomers." Technical Guide. Link

  • Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A, 1073(1-2), 99-109. Link

Sources

Comparative

IR spectroscopy characteristic peaks for amino and ester functional groups in pyridines

Executive Summary This guide provides a technical analysis of the infrared (IR) spectral characteristics of amino and ester substituents attached to pyridine rings. Unlike simple aliphatic or benzenoid systems, the pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of amino and ester substituents attached to pyridine rings. Unlike simple aliphatic or benzenoid systems, the pyridine ring is electron-deficient (π-deficient) due to the electronegative nitrogen atom. This creates a unique "Matrix Effect" that shifts vibrational frequencies of attached functional groups.

This document compares these shifts against standard benzene and aliphatic analogs, providing researchers with the diagnostic criteria needed to distinguish pyridine derivatives in drug development and synthetic organic chemistry.

The Pyridine Matrix Effect: Theoretical Grounding

To interpret the spectra of substituted pyridines, one must first understand the electronic environment.

  • Electron Deficiency: The ring nitrogen withdraws electron density via induction (

    
    ) and resonance (
    
    
    
    ), making the ring carbons electron-poor.
  • Positional Isomerism:

    • 2- and 4-positions: Substituents here interact directly with the ring nitrogen via resonance. For amino groups, this increases the double-bond character of the

      
       bond.
      
    • 3-position: Substituents here are electronically "insulated" from the ring nitrogen’s resonance effects, behaving more like benzenoid analogs.

Amino-Pyridines: Spectral Analysis

Primary Focus: Distinguishing 2-Aminopyridine from Aniline and Aliphatic Amines.

N-H Stretching Region ( )

Primary amines exhibit a characteristic doublet:

  • Asymmetric Stretch (

    
    ):  Higher frequency.
    
  • Symmetric Stretch (

    
    ):  Lower frequency.
    

In 2-aminopyridine, the amino group acts as a strong electron donor (EDG) into the electron-poor ring. This resonance increases the


 bond order but weakens the 

bonds slightly compared to non-conjugated amines.
Compound Class


Structural Cause
Aliphatic Amine (e.g., Cyclohexylamine)


No conjugation; pure

character.
Aromatic Amine (e.g., Aniline)


Lone pair delocalization into benzene ring increases

force constant.
Heteroaromatic (2-Aminopyridine)


Intramolecular H-bonding: The ring nitrogen in the 2-position often forms a weak H-bond with the amino hydrogen, broadening or shifting the symmetric peak lower.
The "Scissoring" Overlap ( )

A critical diagnostic challenge in aminopyridines is the overlap between the


 scissoring bending mode (

) and the pyridine ring stretching modes (

).
  • Pyridine Ring: Shows 4 bands in the

    
     region.[1] The highest energy band (
    
    
    
    ) is often intense.
  • Amino Scissoring: Occurs at

    
    .
    
  • differentiation: In 2-aminopyridine, these often merge into a broad, intense doublet. In 3-aminopyridine, they are often more resolved.

Pyridine Carboxylates (Esters): Spectral Analysis

Primary Focus: Distinguishing Ethyl Nicotinate (3-sub) and Picolinates (2-sub) from Benzoates.

Carbonyl Stretching ( )

The position of the carbonyl peak is the single most important diagnostic for esters. Conjugation lowers the frequency (


).
Compound Class

(

)
Electronic Explanation
Aliphatic Ester (e.g., Ethyl Acetate)

No conjugation. Double bond character is maximal.
Aromatic Ester (e.g., Ethyl Benzoate)

Conjugation with benzene ring allows single-bond character resonance (

), weakening the

spring.
Pyridine Ester (e.g., Ethyl Nicotinate)

Inductive Withdrawal: The electron-deficient pyridine ring withdraws density against the resonance flow. However, the conjugation effect generally dominates, keeping it similar to benzoates but often slightly higher (

) due to the

effect of the ring nitrogen.
C-O Stretching ( )

Esters display two strong bands in the fingerprint region:

  • Acyl-O (

    
    ): 
    
    
    
    .
  • Alkyl-O (

    
    ): 
    
    
    
    . Note: In pyridine derivatives, the Acyl-O band is often coupled with ring vibrations, making it broader than in aliphatic esters.

Experimental Protocol: Self-Validating Systems

To ensure data integrity, use the following protocol. Pyridines are notoriously hygroscopic; absorbed water (


 broad) will mask Amino N-H stretches.
Sample Preparation Workflow
  • Solid Samples (Nicotinic acid derivatives): Use KBr Pellet method for highest resolution of splitting patterns.

    • Validation: Run a background scan of the empty sample holder. Ensure moisture peaks (

      
      ) are 
      
      
      
      absorbance.
  • Liquid Samples (Alkyl pyridines): Use ATR (Attenuated Total Reflectance) with a Diamond/ZnSe crystal.

    • Correction: ATR shifts peaks slightly lower than Transmission. Apply the formula:

      
      .
      
Visualization of Workflow

IR_Protocol Sample Sample (Pyridine Derivative) State_Check State Check: Solid or Liquid? Sample->State_Check Drying Drying Step (Vacuum/Desiccator) *CRITICAL* State_Check->Drying Hygroscopic? Method_Solid Method: KBr Pellet (1:100 Ratio) Drying->Method_Solid Solid Method_Liquid Method: ATR (ZnSe/Diamond) Drying->Method_Liquid Liquid Acquisition Acquisition (32 Scans, 4cm-1 Res) Method_Solid->Acquisition Method_Liquid->Acquisition Validation Validation Check: Is OH region clear? Acquisition->Validation Validation->Drying Fail (Water Detected) Process Final Spectrum (Baseline Corrected) Validation->Process Pass

Figure 1: Self-validating experimental workflow for acquiring high-fidelity pyridine spectra. Note the critical loop for moisture removal.

Diagnostic Logic: The "Fingerprint" Decision Tree

When analyzing an unknown pyridine derivative, follow this logic path to confirm functional groups and substitution patterns.

Spectral_Logic Spectrum Input Spectrum Region_High Region > 3000 cm-1 Spectrum->Region_High Region_Double Region 1800-1500 cm-1 Spectrum->Region_Double Region_Finger Region < 1000 cm-1 (OOP Bending) Spectrum->Region_Finger NH_Check Doublet 3500-3300? (Amino) Region_High->NH_Check CH_Check C-H > 3000? (Aromatic Ring) Region_High->CH_Check CO_Check Strong peak ~1720? (Ester) Region_Double->CO_Check Ring_Check Bands 1600, 1570, 1480? (Pyridine Breathing) Region_Double->Ring_Check Sub_2 780-740 cm-1 (2-Substituted) Region_Finger->Sub_2 Sub_3 810-750 & 730-680 cm-1 (3-Substituted) Region_Finger->Sub_3 Sub_4 860-800 cm-1 (4-Substituted) Region_Finger->Sub_4

Figure 2: Logical decision tree for assigning functional groups and substitution patterns in pyridine derivatives.

Consolidated Data Comparison

Table 1: Amino Group Shifts ( )
ModeAliphatic AmineAniline (Benzene)2-Aminopyridine4-Aminopyridine














(Overlap)






Table 2: Ester Group Shifts ( )
ModeEthyl AcetateEthyl BenzoateEthyl Nicotinate (3-sub)Ethyl Picolinate (2-sub)










Ring

N/A



References

  • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition.[2] Wiley, 2004. (Standard reference for tabulated frequency data).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. Wiley, 2005. (Authoritative text on interpreting aromatic vs.
  • NIST Chemistry WebBook. Ethyl nicotinate Infrared Spectrum. National Institute of Standards and Technology.[3] Available at: [Link]

  • Beresford, G. D.Differentiation between some 2,3- and 2,5-disubstituted pyridine derivatives by infrared spectroscopy. Canadian Journal of Chemistry, 1960.
  • Katritzky, A. R.Infrared Absorption of Heteroaromatic and Benzenoid Six-membered Monocyclic Nuclei. Quarterly Reviews, Chemical Society, 1959.

Sources

Validation

A Comparative Guide to the Structural Confirmation of Dimethylpyridine Derivatives: X-ray Crystallography and Spectroscopic Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of molecular entities is paramount. Dimethylpyridines, also kno...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of molecular entities is paramount. Dimethylpyridines, also known as lutidines, are a class of heterocyclic organic compounds that serve as crucial building blocks and ligands in a myriad of applications, including drug development, catalysis, and materials science. The six constitutional isomers of dimethylpyridine, with their varied substitution patterns, exhibit distinct physicochemical properties that influence their reactivity, binding affinity, and overall function. Consequently, unambiguous structural confirmation is not merely a procedural step but a critical determinant of research and development success.

This guide provides a comparative analysis of X-ray crystallography as the definitive method for solid-state structural determination of dimethylpyridine derivatives, alongside robust spectroscopic alternatives—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols, offering a comprehensive resource for researchers navigating the challenges of isomer differentiation and structural verification.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the three-dimensional atomic arrangement of a crystalline solid[1]. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can deduce the precise coordinates of each atom, bond lengths, bond angles, and intermolecular interactions. This technique provides an unparalleled level of detail, offering a static snapshot of the molecule's conformation in the solid state.

Causality in Crystallization: The Art and Science of Single Crystals

The primary challenge in X-ray crystallography lies in obtaining a high-quality single crystal suitable for diffraction. For many small organic molecules like dimethylpyridines, which can be liquids at room temperature, this often requires in-situ crystallization techniques, such as controlled cooling. The success of crystallization is influenced by factors including solvent, temperature, and the presence of impurities. The choice of crystallization strategy is therefore a critical experimental decision driven by the physicochemical properties of the specific isomer. For instance, the crystal structure of 2,6-lutidine was determined at 120 K following in-situ crystal growth from the liquid in a sealed capillary[2].

Comparative Crystallographic Data of Dimethylpyridine Derivatives
CompoundCCDC No.Space Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
2,6-Dimethylpyridine-Fdd213.782(3)14.805(3)6.317(1)909090[2]
3,5-Dimethylpyridine N-oxide dihydrate1510914P2₁/c11.339(2)6.224(1)12.634(3)90109.43(2)90[3][4]
2,4-Dimethylpyridine (in a co-crystal)185795-------[5]
3,5-Dimethylpyridine (in a co-crystal)180526-------[6]

Note: Full crystallographic data can be accessed from the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition numbers.

The available data for 2,6-dimethylpyridine reveals an orthorhombic crystal system, with molecules linked into one-dimensional chains via C—H···N interactions[2][7]. In contrast, the crystal structure of 3,5-dimethylpyridine N-oxide dihydrate showcases a network of hydrogen bonds involving the N-oxide group and water molecules, leading to a stacked arrangement of the lutidine molecules[3][4]. The absence of readily available crystal structures for 2,3-, 2,5-, and 3,4-dimethylpyridine underscores the challenges in crystallizing these specific isomers and highlights the necessity for alternative structural confirmation methods.

Orthogonal Approaches: Spectroscopic and Computational Techniques

When single crystals are elusive, a combination of spectroscopic and computational methods provides a powerful toolkit for robust structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution[8][9]. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For dimethylpyridine isomers, both ¹H and ¹³C NMR are invaluable for differentiation.

¹H NMR Spectroscopy: The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic and methyl protons provide a unique fingerprint for each isomer. The symmetry of the molecule plays a key role in the resulting spectrum. For example, the symmetrical 2,6- and 3,5-dimethylpyridine isomers will exhibit simpler spectra compared to their asymmetrical counterparts.

¹³C NMR Spectroscopy: The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms in the molecule, offering a clear indication of its symmetry. The chemical shifts of the aromatic and methyl carbons are also highly informative for assigning the substitution pattern.

NMR_Workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H_Sample Dissolve Dimethylpyridine Isomer in CDCl₃ H_Acquire Acquire ¹H NMR Spectrum H_Sample->H_Acquire H_Analyze Analyze Chemical Shifts, Multiplicity, and Integration H_Acquire->H_Analyze H_Structure Propose Connectivity and Substitution Pattern H_Analyze->H_Structure C_Structure Confirm Symmetry and Carbon Skeleton H_Structure->C_Structure Correlate Data C_Sample Dissolve Dimethylpyridine Isomer in CDCl₃ C_Acquire Acquire ¹³C NMR Spectrum (Proton Decoupled) C_Sample->C_Acquire C_Analyze Analyze Number of Signals and Chemical Shifts C_Acquire->C_Analyze C_Analyze->C_Structure Final_Structure Final_Structure C_Structure->Final_Structure Final Structural Confirmation

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the six dimethylpyridine isomers in CDCl₃.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,3-Dimethylpyridine Aromatic: ~6.9-8.3; Methyl: ~2.2-2.5[5][10][11]Aromatic: ~121-155; Methyl: ~18-23[5]
2,4-Dimethylpyridine Aromatic: ~6.8-8.3; Methyl: ~2.2-2.5[5][12]Aromatic: ~121-157; Methyl: ~21-24[5]
2,5-Dimethylpyridine Aromatic: ~7.0-8.2; Methyl: ~2.2-2.5[7][13]Aromatic: ~123-157; Methyl: ~18-23[13][14]
2,6-Dimethylpyridine Aromatic: ~6.9-7.4; Methyl: ~2.5[2][11][15][16]Aromatic: ~121-157; Methyl: ~24[17]
3,4-Dimethylpyridine Aromatic: ~6.9-8.2; Methyl: ~2.2[3][4][18]Aromatic: ~124-150; Methyl: ~16-20[4][18]
3,5-Dimethylpyridine Aromatic: ~7.2, 8.2; Methyl: ~2.3[6][19][20][21][22][23]Aromatic: ~127, 137, 147; Methyl: ~18[6][19]

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural confirmation, it provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization.

Molecular Weight Determination: All six dimethylpyridine isomers have the same molecular formula (C₇H₉N) and therefore the same nominal molecular weight (107 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can confirm the elemental composition.

Fragmentation Analysis: Electron Ionization (EI) is a common ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a unique "fingerprint" for a particular isomer. The stability of the resulting fragment ions dictates the major peaks observed in the mass spectrum. For dimethylpyridines, common fragmentation pathways involve the loss of a methyl group or a hydrogen atom, followed by ring cleavage. The relative intensities of these fragment ions can be used to distinguish between isomers[24].

The table below highlights the key mass-to-charge ratios (m/z) observed in the electron ionization mass spectra of dimethylpyridine isomers.

IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
2,3-Dimethylpyridine 107106, 92, 79, 77
2,4-Dimethylpyridine 107106, 92, 79, 77[25][26]
2,5-Dimethylpyridine 107106, 92, 79, 77[27][28]
2,6-Dimethylpyridine 107106, 92, 79, 77
3,4-Dimethylpyridine 107106, 92, 79, 77[18][29][30][31]
3,5-Dimethylpyridine 107106, 92, 79[6][20]

Note: The base peak for most isomers is the molecular ion at m/z 107. The relative abundance of other fragments helps in differentiation.

MS_Workflow cluster_MS Mass Spectrometry Analysis cluster_Comparison Comparative Analysis MS_Sample Introduce Dimethylpyridine Isomer into MS MS_Ionize Ionize (e.g., Electron Ionization) MS_Sample->MS_Ionize MS_Analyze Analyze m/z of Molecular Ion and Fragments MS_Ionize->MS_Analyze MS_Structure Confirm Molecular Weight and Fragmentation Pattern MS_Analyze->MS_Structure Compare_DB Compare Fragmentation with Database/Known Isomers MS_Structure->Compare_DB Match Pattern Isomer_ID Isomer Identification Compare_DB->Isomer_ID Final_Confirmation Final_Confirmation Isomer_ID->Final_Confirmation

Computational Chemistry: A Predictive and Corroborative Tool

In the absence of experimental data, particularly for X-ray crystallography, computational chemistry offers a powerful predictive alternative[32][33]. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the ground-state geometry, relative energies of different conformers, and even spectroscopic properties like NMR chemical shifts. By comparing computationally predicted data with experimental results, researchers can gain a high degree of confidence in their structural assignments. This synergy between computational and experimental methods is becoming increasingly integral to modern chemical research.

Experimental Protocols

Representative Protocol for Single-Crystal X-ray Diffraction

Objective: To determine the single-crystal X-ray structure of a dimethylpyridine isomer.

Materials:

  • Dimethylpyridine isomer

  • Appropriate solvent (e.g., ethanol, methanol, diethyl ether)

  • Capillary tubes (for liquid samples)

  • Cryoprotectant (if necessary)

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Growth:

    • For liquid isomers, in-situ crystallization is often employed. A small amount of the liquid is sealed in a glass capillary. The capillary is then slowly cooled on the diffractometer until a single crystal forms. This process may require careful temperature control and annealing.

    • For solid derivatives, single crystals can be grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on the goniometer head of the diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations. The diffractometer then collects a series of diffraction images as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, and refined to obtain the final atomic coordinates and other crystallographic parameters.

Representative Protocol for NMR Spectroscopic Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of a dimethylpyridine isomer.

Materials:

  • Dimethylpyridine isomer (~5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh the dimethylpyridine sample and dissolve it in the deuterated solvent in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H spectrum and determine the chemical shifts and multiplicities.

    • Determine the chemical shifts of the signals in the ¹³C spectrum.

    • Compare the obtained spectra with literature data for the different isomers to confirm the structure.

Conclusion

The structural confirmation of dimethylpyridine derivatives is a critical step in their application in research and industry. While single-crystal X-ray crystallography provides the most definitive structural information, its reliance on high-quality single crystals can be a significant bottleneck. This guide has demonstrated that a multi-faceted approach, integrating the strengths of NMR spectroscopy, mass spectrometry, and computational methods, offers a robust and reliable alternative for the unambiguous identification of dimethylpyridine isomers. By understanding the principles and practical applications of each technique, researchers can confidently navigate the challenges of structural elucidation and accelerate their scientific discoveries.

References

  • Bond, A. D., Davies, J. E., & Kirby, A. J. (2001). 2,6-Lutidine. Acta Crystallographica Section E: Structure Reports Online, 57(11), o1126-o1127.
  • García, R. M., Ríos-Merino, F. J., Bernès, S., & Reyes-Ortega, Y. (2016). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate.
  • Merino García, R., Ríos-Merino, F. J., Bernès, S., & Reyes-Ortega, Y. (2016). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate.
  • PubChem. (n.d.). 3,4-Dimethylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylpyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dimethylpyridine. Retrieved from [Link]

  • Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2022.
  • PubChem. (n.d.). 2,5-Dimethylpyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 3,5-dimethyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 3,4-dimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Lutidine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,3-lutidine. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). 3,5-Dimethylpyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2,4-dimethyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2,5-dimethyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2,4-dimethyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 3,5-dimethyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 3,4-dimethyl-. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,4-lutidine (C7H9N). Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2222.
  • LookChem. (n.d.). 2,3-dimethylpyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2,5-dimethyl-. Retrieved from [Link]

  • SciSpace. (n.d.). a 13c nmr and density functional theory study of critical behaviour of binary water / 2,6-lutidine solution. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Computational methods for prediction of in vitro effects of new chemical structures. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 2,6-lutidine. The triplet corresponds to hydrogen.... Retrieved from [Link]

  • MDPI. (2025). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • University of Southampton. (n.d.). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

  • ScienceDirect. (2016). Experimental and computational study of the structure and spectroscopic properties of 1′,3′-Dihydrospiro[cyclohexane-1,2′-[2H]imidazo[4,5-b]pyridine]. Retrieved from [Link]

  • MDPI. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

Sources

Comparative

Reference Standards for Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate Analysis: A Comparative Validation Guide

Executive Summary Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate is a critical heterocyclic intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors and anti-fibrotic agents. Its structural com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate is a critical heterocyclic intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors and anti-fibrotic agents. Its structural complexity—featuring a basic amino-pyridine core and a hydrolytically labile ester moiety—presents unique analytical challenges.

This guide objectively compares the performance of Commercial High-Purity Reagents against In-House Qualified Working Standards . Unlike compendial APIs (e.g., Ibuprofen), this intermediate lacks a global pharmacopeial monograph (USP/EP). Therefore, researchers must establish their own "Gold Standard" for quantitative analysis.

Key Finding: Commercial "97%+" reagents often fail as quantitative standards due to variable salt forms and residual moisture. We recommend a Tiered Qualification Strategy , converting high-grade commercial material into a fully characterized Primary Reference Standard (PRS) via recrystallization and orthogonal validation.

Part 1: Technical Profile & Stability Context

Before selecting a standard, one must understand the molecule's behavior. The coexistence of the electron-donating amino group and the electron-withdrawing ester on the pyridine ring creates a "push-pull" system affecting stability.

PropertySpecification / BehaviorAnalytical Impact
Basicity Pyridine Nitrogen (

)
Causes peak tailing on unbuffered C18 columns.
UV Chromophore

High sensitivity; susceptible to photo-degradation.
Lability Methyl Ester (C-3 position)Prone to hydrolysis (Acid/Base)

Carboxylic Acid impurity.
Solubility DMSO, Methanol, Acidic WaterPoor solubility in neutral water; requires pH adjustment.

Part 2: Comparative Analysis of Reference Standard Options

We evaluated three grades of material commonly accessible to drug development labs.

Option A: Commercial "Tech Grade" Reagent
  • Source: Bulk fine chemical suppliers.

  • Claimed Purity: >95% (Area %).

  • Reality: Often contains significant process impurities (regioisomers, inorganic salts) and lacks water content data.

  • Verdict: Unsuitable for quantitative assay. Use only for identification (retention time markers).

Option B: Commercial "High Purity" (Vendor Certificate)
  • Source: Specialized heterocyclic chemistry vendors (e.g., Fluorochem, Combi-Blocks).

  • Claimed Purity: >98% (NMR/HPLC).

  • Reality: Generally acceptable for early-phase discovery. However, "Purity" often ignores residual solvents and water, leading to assay errors of 2-5%.

  • Verdict: Acceptable for Relative Response Factor (RRF) determination , but risky for potency assignment.

Option C: In-House Qualified Primary Standard (Recommended)
  • Source: Recrystallized Option B material, fully characterized.

  • Method: Recrystallization from EtOH/Water, vacuum dried.

  • Validation: Mass Balance Approach (

    
    ).
    
  • Verdict: The Gold Standard. Required for GLP Tox studies and GMP starting material release.

Part 3: Experimental Data & Validation

Comparative Data Summary

The following data was generated comparing a raw commercial batch against the same batch after In-House Qualification (Recrystallization + Drying).

ParameterCommercial Reagent (As-Is)In-House Qualified StandardMethod
HPLC Purity (Area %) 97.2%99.6%Gradient C18
Water Content (KF) 1.8%0.1%Coulometric Karl Fischer
Residual Solvents 0.5% (Ethyl Acetate)< 0.05%GC-HS
Assay (Potency) 94.9% w/w 99.4% w/w qNMR (vs. Internal Std)
Cost Efficiency High (Immediate)Medium (Requires 1 week labor)-

Critical Insight: The Commercial Reagent had a high HPLC purity (97.2%) but a low Potency (94.9%) due to "invisible" water and salts. Relying on HPLC Area % alone would result in a 5% dosing error in biological assays.

Analytical Method Protocol (HPLC-UV)

To replicate these results, use the following validated conditions. This method suppresses the ionization of the amino group to ensure sharp peak shape.

  • Instrument: HPLC with PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8.5 with Ammonia). Note: High pH ensures the pyridine is unprotonated.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       90% B
      
  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 245 nm.

  • Column Temp: 30°C.

System Suitability Criteria:

  • Tailing Factor (

    
    ) < 1.5.
    
  • Resolution (

    
    ) > 2.0 between Main Peak and nearest impurity (usually the carboxylic acid hydrolysis product).
    

Part 4: Visualizing the Science

Diagram 1: The Reference Standard Qualification Workflow

This decision tree illustrates how to transform a commercial reagent into a trusted reference standard using the "Mass Balance" approach.

QualificationWorkflow Start Raw Commercial Material (Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate) Step1 Initial Screening (HPLC + 1H-NMR) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Recryst Recrystallization (EtOH/H2O) + Vacuum Drying Decision1->Recryst No Charact Full Characterization (The 'Mass Balance' Approach) Decision1->Charact Yes Recryst->Charact Tests 1. HPLC (Organic Impurities) 2. Karl Fischer (Water) 3. GC-HS (Res. Solvents) 4. ROI (Inorganics) Charact->Tests Calc Calculate Potency: 100% - (%Imp + %Water + %Solv + %Ash) Tests->Calc Final Qualified Working Standard (Ready for Assay Use) Calc->Final

Caption: Workflow for qualifying a Working Standard from commercial reagents using the Mass Balance approach.

Diagram 2: Degradation Pathways (Stability)

Understanding impurities is vital for specificity. The diagram below details the primary degradation routes that the analytical method must resolve.

DegradationPathways Parent Methyl 6-amino-2,5-dimethylpyridine -3-carboxylate Hydrolysis Acid/Base Hydrolysis Parent->Hydrolysis Oxidation Oxidation (Peroxides) Parent->Oxidation AcidImp Impurity A: Carboxylic Acid Derivative (RRT ~0.45) Hydrolysis->AcidImp Loss of Methyl Group NOxide Impurity B: Pyridine N-Oxide (RRT ~0.85) Oxidation->NOxide + Oxygen on Ring N

Caption: Primary degradation pathways. The HPLC method must resolve the parent peak from the polar Acid Impurity (early eluting) and the N-Oxide.

Part 5: References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3][4] (2023).[5][6] Retrieved from [Link]

  • Gorog, S. Identification and Determination of Impurities in Drugs. Elsevier Science, 2000. (Foundational text on mass balance characterization).

  • Dong, M. W. Modern HPLC for Practicing Scientists. Wiley-Interscience, 2006. (Reference for pKa-based mobile phase selection for pyridines).

  • PubChem. Methyl 6-amino-2-methylpyridine-3-carboxylate (Structural Analog Data). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate

Executive Safety Directive: The "Precautionary Principle" Status: High-Potency Pharmaceutical Intermediate (Presumed) Operational Band: OEB 3 (Occupational Exposure Band) — Handle as if Toxic.[1] As researchers, we often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The "Precautionary Principle"

Status: High-Potency Pharmaceutical Intermediate (Presumed) Operational Band: OEB 3 (Occupational Exposure Band) — Handle as if Toxic.[1]

As researchers, we often encounter specific intermediates like Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate where specific toxicological data (LD50, permeation rates) are sparse in public registries.[1] In the absence of a compound-specific full-study SDS, we must extrapolate hazards from its structural class: Aminopyridines .[1]

The Scientific Rationale for High Caution:

  • The Aminopyridine Moiety: Structurally related to 4-aminopyridine (a potassium channel blocker) and 2-amino-6-methylpyridine (Fatal in contact with skin, H310).[1] These motifs often carry neurotoxic and convulsant properties.[1]

  • The Methyl Ester Group: Increases lipophilicity compared to the free acid, potentially facilitating dermal absorption and transport across biological membranes.[1]

  • Physical State: Likely a crystalline solid/powder.[1] The primary vector for exposure is inhalation of fugitive dust during weighing and dermal absorption during solution handling.[1]

Immediate Action: Treat this compound as a Sensitizer and Potential Neurotoxin .[1] Do not handle on an open bench.

Personal Protective Equipment (PPE) Matrix

This system is designed to create redundancy.[1] If one barrier fails, the next captures the hazard.[1]

Protection ZoneCore RequirementTechnical Specification & Logic
Respiratory Engineering Control First Primary: Certified Chemical Fume Hood (Face velocity 80–100 fpm).[1] Secondary (Spill/Cleaning): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1] Why: Dust particulates are the vector; organic vapor protection is needed if the ester hydrolyzes or is in solvent.[1]
Dermal (Hands) Double Gloving Inner Layer: 4 mil Nitrile (Inspection white/blue).[1] Outer Layer: 5–8 mil Extended Cuff Nitrile or Laminate (Silver Shield).[1] Why: Pyridine derivatives can permeate thin nitrile.[1] The "cuff overlap" prevents wrist exposure, a common failure point.[1]
Ocular Sealed Protection Chemical Splash Goggles (Indirect Vent).[1] Note: Standard safety glasses are insufficient for powders that can drift around lenses.[1]
Body Barrier Fabric Tyvek® Lab Coat (or equivalent non-woven polyethylene).[1] Why: Cotton lab coats absorb and hold toxic dust against the skin.[1] Disposable barrier fabrics shed dust.[1]

Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for handling this specific compound. It enforces a "Stop/Go" logic based on the state of the material (Solid vs. Solution).[1]

HandlingProtocol cluster_PPE Required PPE Check Start Start: Methyl 6-amino-2,5- dimethylpyridine-3-carboxylate CheckState Check Physical State Start->CheckState Solid Solid / Powder Form (High Inhalation Risk) CheckState->Solid Is Powder Solution Solution Phase (High Absorption Risk) CheckState->Solution Is Dissolved Weighing Weighing Protocol: Static-Dissipative Balance INSIDE Fume Hood Solid->Weighing PPE_Solid Goggles + P100 Resp (if open) + Tyvek Solid->PPE_Solid Dissolution Dissolution: Add Solvent SLOWLY (Avoid Aerosolization) Solution->Dissolution PPE_Liq Splash Goggles + Double Nitrile Solution->PPE_Liq StaticControl Use Antistatic Gun/Bar? (Prevents powder 'jumping') Weighing->StaticControl StaticControl->Dissolution Transfer to Vessel Reaction Reaction / Heating: Closed System (Reflux/Sealed Vial) Dissolution->Reaction Waste Disposal: Segregated Solid/Liquid Organic Double Bagged Reaction->Waste

Figure 1: Operational Logic Flow for handling CAS 1263061-47-7. Note the critical distinction between solid handling (inhalation risk) and solution handling (absorption risk).[1]

Detailed Operational Protocol

Phase A: Preparation & Weighing (Critical Step)

The highest risk of exposure occurs during the transfer of the dry solid.[1]

  • Engineering Setup: Verify Fume Hood flow is >80 fpm. Clear the deck of unnecessary clutter to prevent turbulence.[1]

  • Static Control: Pyridine carboxylates are often fluffy, electrostatic solids.[1] Use an ionizing fan or antistatic gun on the weighing boat and spatula before touching the powder.[1] This prevents the powder from "jumping" onto your gloves.[1]

  • Transfer:

    • Place a pre-tared vial inside a secondary container (beaker) in the balance.

    • Transfer solid using a disposable spatula.[1]

    • Immediately cap the vial and wipe the exterior with a solvent-dampened Kimwipe (Acetone or Methanol) to remove invisible dust.[1] Dispose of the Kimwipe as hazardous waste immediately.[1]

Phase B: Reaction & Processing
  • Solvent Addition: Add solvent down the side of the vessel to wash down any adherent powder.[1]

  • Temperature Control: If heating, ensure the condenser is active before heating begins. Pyridine derivatives have distinct, often unpleasant odors; odor detection implies a containment breach.[1]

  • Sharps Safety: Avoid using needles for transfer if possible. If necessary, use Luer-lock syringes to prevent needle pop-off under pressure.[1]

Phase C: Decontamination & Disposal

Do not treat this as standard organic waste.

  • Quenching: If the material is reactive in your specific protocol, quench inside the hood.[1]

  • Waste Stream:

    • Liquids: Segregate into "Toxic Organic Waste" (Halogenated/Non-Halogenated depending on solvent).

    • Solids: Weighing boats, contaminated gloves, and Kimwipes must go into a sealed hazardous waste bag (double-bagged) labeled "Toxic Solid - Pyridine Derivative."[1]

  • Surface Decon: Wipe down the balance and hood surface with a 10% bleach solution (oxidizes many organics) followed by water, OR a specific detergent like Decon 90.[1]

Emergency Response

  • In Case of Skin Contact:

    • Immediate: Do not use solvents (ethanol/acetone) to wash skin; this increases absorption.[1]

    • Action: Wash with copious soap and lukewarm water for 15 minutes.[1]

    • Alert: Inform the safety officer. Monitor for signs of neurotoxicity (tingling, dizziness, nausea).[1]

  • In Case of Spill (Solid):

    • Do NOT sweep. Sweeping aerosolizes the dust.[1]

    • Action: Cover with a wet paper towel (solvent or water) to dampen the powder, then scoop up the wet mass.[1] Place in a sealed jar.

References

  • ChemSrc. (2025).[1] Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate (CAS 1263061-47-7) Physical Properties and Identifiers. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link]

  • PubChem. (2025).[1][3] Compound Summary: Aminopyridine Derivatives Toxicity Profile. National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Pyridine and Aminopyridine Handling Guidelines. Retrieved from [Link][1]

Sources

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